7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine
Description
BenchChem offers high-quality 7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-phenylmethoxy-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-2-4-11(5-3-1)9-17-12-6-7-16-13(8-12)14-10-15-16/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUJWYCESPCMBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=NC=NN3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801241287 | |
| Record name | 7-(Phenylmethoxy)[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801241287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033810-72-8 | |
| Record name | 7-(Phenylmethoxy)[1,2,4]triazolo[1,5-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033810-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Phenylmethoxy)[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801241287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Medicinal chemistry applications of [1,2,4]triazolo[1,5-a]pyridine scaffold
An In-Depth Technical Guide to the Medicinal Chemistry Applications of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold
Authored by: Gemini, Senior Application Scientist
Abstract
The[1][2][3]triazolo[1,5-a]pyridine core is a paramount example of a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, planar structure and unique electronic properties, acting as a purine bioisostere, have rendered it a versatile framework for designing novel therapeutics.[4] This guide provides a comprehensive exploration of the scaffold's synthesis, structure-activity relationships (SAR), and its application across diverse therapeutic areas, including oncology, inflammation, infectious diseases, and neuroscience. We will delve into the mechanistic basis for its activity, present detailed experimental protocols for its synthesis and biological evaluation, and offer insights into future drug development opportunities.
The[1][2][3]Triazolo[1,5-a]pyridine Core: A Privileged Scaffold
The fusion of a 1,2,4-triazole ring with a pyridine ring creates the[1][2][3]triazolo[1,5-a]pyridine system. This bicyclic heterocycle possesses a unique combination of features that make it highly attractive for drug design:
-
Structural Rigidity: The fused ring system reduces conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.
-
Hydrogen Bonding Capabilities: The scaffold features multiple nitrogen atoms that can act as both hydrogen bond donors (the exocyclic amine often installed at C2) and acceptors (the triazole and pyridine nitrogens), facilitating strong interactions with protein active sites.[5]
-
Bioisosterism: The[1][2][3]triazolo[1,5-a]pyridine ring system is considered a bioisostere of purine, allowing it to mimic endogenous ligands and interact with a wide range of biological targets, particularly kinases.[4]
-
Synthetic Tractability: The core is readily accessible through various synthetic routes, allowing for systematic chemical modifications at multiple positions (primarily C2, C5, C7, and C8) to optimize potency, selectivity, and pharmacokinetic properties.[1][2][6]
These attributes have led to the development of clinical candidates, such as CEP-33779 , a selective Janus kinase 2 (JAK2) inhibitor, underscoring the scaffold's therapeutic potential.[7][8]
Synthetic Strategies: Accessing the Core
The construction of the[1][2][3]triazolo[1,5-a]pyridine skeleton is well-established, with several efficient methods available. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Most modern approaches involve the intramolecular oxidative N-N bond formation.
A common and versatile approach starts from readily available 2-aminopyridines. These are converted to N-(pyridin-2-yl)amidines, which then undergo an oxidative cyclization to form the fused heterocyclic system. Various oxidizing agents can mediate this key step.
Caption: Generalized workflow for the synthesis of the scaffold.
Experimental Protocol: PIFA-Mediated Synthesis
This protocol describes the synthesis of a 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine derivative via a Phenyliodine bis(trifluoroacetate) (PIFA)-mediated intramolecular annulation, a method known for its high efficiency and mild conditions.[2]
Step 1: Synthesis of N-(pyridin-2-yl)benzimidamide (Intermediate)
-
To a solution of 2-aminopyridine (10 mmol, 1.0 eq) in anhydrous toluene (50 mL), add benzonitrile (12 mmol, 1.2 eq).
-
Add sodium amide (15 mmol, 1.5 eq) portion-wise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (110 °C) and monitor by TLC until the starting material is consumed (typically 6-8 hours).
-
Cool the mixture to room temperature and quench carefully by the slow addition of water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the N-(pyridin-2-yl)benzimidamide intermediate.
Step 2: Oxidative Cyclization to form 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine
-
Dissolve the N-(pyridin-2-yl)benzimidamide (5 mmol, 1.0 eq) in dichloromethane (DCM, 25 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add PIFA (6 mmol, 1.2 eq) portion-wise over 10 minutes.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor by TLC (typically complete within 1-2 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the final product.
Therapeutic Applications and Mechanistic Insights
The versatility of the[1][2][3]triazolo[1,5-a]pyridine scaffold is evident from its broad spectrum of biological activities.
Anticancer Activity
This scaffold has been most extensively explored in oncology, targeting various hallmarks of cancer.
A. Kinase Inhibition: Targeting the JAK-STAT Pathway
The Janus kinase (JAK) family of tyrosine kinases is crucial for cytokine signaling that regulates cell growth and the immune response. Dysregulation of the JAK-STAT pathway is a key driver in many cancers and inflammatory diseases.[7] The[1][2][3]triazolo[1,5-a]pyridine core serves as an excellent "hinge-binding" motif for ATP-competitive kinase inhibitors.
Caption: Inhibition of the JAK-STAT signaling pathway.
A prime example is CEP-33779 , an orally bioavailable and selective JAK2 inhibitor.[7] Structure-activity relationship (SAR) studies revealed key insights:
-
C8 Position: Substitution at this position with an aryl group is critical for potent JAK2 binding.[5]
-
C2 Position: An amino group with an aryl substituent is required for cellular potency.
-
C2-Aryl Substitution: Meta substitution on the C2-NH-aryl moiety confers exceptional selectivity for JAK2 over other JAK family members like JAK3.[7]
Table 1: Anticancer Activity of Representative Compounds
| Compound | Target | In Vitro Potency (IC₅₀) | Cell Line | Reference |
| CEP-33779 | JAK2 | 1.8 nM | N/A (Enzymatic) | [5][7] |
| Compound 1c | Akt Pathway | 2.1 µM | HCT-116 | [9] |
| Compound 2d | Akt Pathway | 1.5 µM | U-87 MG | [9] |
Note: Data is compiled from multiple sources for illustrative purposes.
B. Other Anticancer Mechanisms
Beyond kinase inhibition, derivatives have shown efficacy through other mechanisms:
-
Akt Pathway Inhibition: Certain[1][2][3]triazolo[1,5-a]pyridinylpyridines inhibit the phosphorylation of Akt, a key node in cell survival signaling, leading to potent antiproliferative effects in colon (HCT-116) and glioblastoma (U-87 MG) cancer cells.[9]
-
LSD1 Inhibition: The related[1][2][3]triazolo[1,5-a]pyrimidine scaffold has yielded potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target overexpressed in many cancers.[10] This suggests a promising avenue for exploration with the pyridine core.
Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases. The JAK-STAT pathway, being central to immune cell signaling, is also a key target for inflammatory conditions. Consequently, JAK inhibitors based on the[1][2][3]triazolo[1,5-a]pyridine scaffold have therapeutic potential beyond oncology. Additionally, studies have reported derivatives with significant in vivo anti-inflammatory properties comparable to the standard drug indomethacin in carrageenan-induced paw edema models, suggesting potential modulation of other inflammatory mediators like cyclooxygenases (COX).[11]
Antimicrobial and Antiviral Applications
The scaffold has shown promise in combating infectious diseases. While much of the recent work has focused on the[1][2][3]triazolo[1,5-a]pyrimidine analogue, the findings provide a strong rationale for investigating the pyridine series.
-
Antibacterial: Derivatives have been developed as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication, showing potent activity against both Gram-positive and Gram-negative bacteria.[12][13]
-
Antifungal: Activity against various fungal species has also been reported.[13]
-
Antiviral: The related pyrimidine core has been used to develop inhibitors of viral polymerases, targeting viruses like HCV and influenza.[4]
Central Nervous System (CNS) Applications
The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS. Positive allosteric modulators of the GABA-A receptor can enhance inhibitory signaling, a mechanism used by drugs to treat epilepsy and anxiety. Derivatives of the related[1][2][3]triazolo[1,5-a]pyrimidine scaffold have been identified as potent positive modulators of the GABA-A receptor, exhibiting significant anticonvulsant activity in animal models with a good safety profile.[14][15] This highlights a promising field of application for the pyridine core in treating neurological disorders.
Biological Assay Protocols and Screening
The evaluation of new chemical entities is a stepwise process. A typical screening cascade for identifying novel anticancer agents based on this scaffold would involve primary in vitro screening followed by mechanistic and in vivo studies.
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, structure-activity relationship studies and biological characterization of new [1,2,4]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives [mdpi.com]
- 12. Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 7-alkyloxy- [1,2,4] triazolo[1,5-a] pyrimidine derivatives as selective positive modulators of GABAA1 and GABAA4 receptors with potent antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Executive Summary: The Triazolopyridine Scaffold in Medicinal Chemistry
Topic: Biological Targets of 7-Substituted Triazolopyridine Derivatives Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
The [1,2,4]triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in modern drug discovery, primarily serving as a bioisostere for the purine core of ATP. Its planar, aromatic, and nitrogen-rich architecture allows it to engage in critical hydrogen bonding networks within the hinge regions of kinase domains and the acetyl-lysine binding pockets of epigenetic readers.
While substitution at the C2 and C5 positions is common for tuning hinge interactions, 7-substituted derivatives represent a specific subclass where the vector at the 7-position is exploited to reach solvent-exposed regions or specific hydrophobic pockets (selectivity filters) that are inaccessible to the parent scaffold.[1][2] This guide provides an in-depth technical analysis of the biological targets, structure-activity relationships (SAR), and experimental validation protocols for this specific chemotype.[1]
Structural Basis & Numbering System
To ensure precision, we must define the numbering of the [1,2,4]triazolo[1,5-a]pyridine system, as it is often confused with its isomeric [1,2,3]triazolo[1,5-a]pyridine or the related triazolopyrimidine scaffolds.
-
Hinge Binder: The N1 nitrogen and an amino substituent at C2 typically function as the donor-acceptor motif for the kinase hinge region (mimicking the N1 and N6 of adenine).[1][2]
-
The 7-Vector: The C7 position is located on the pyridine ring, "meta" to the bridgehead nitrogen. Substituents here project away from the ATP-binding cleft, often towards the solvent interface or the ribose-binding pocket, making it a critical vector for modulating physicochemical properties (solubility) and isoform selectivity.
Caption: Numbering scheme of the [1,2,4]triazolo[1,5-a]pyridine scaffold highlighting the C7 position as a key vector for selectivity.
Primary Biological Target: Phosphoinositide 3-Kinase Gamma (PI3Kγ)[1][2]
The most definitive and high-impact application of 7-substituted [1,2,4]triazolo[1,5-a]pyridine derivatives is the inhibition of PI3Kγ , a lipid kinase critical for leukocyte migration and activation in inflammatory and autoimmune diseases.[1][2]
Mechanism of Action
-
Target Class: Lipid Kinase (Class IB PI3K).[2]
-
Key Compound: CZC24758 (Compound 14 in literature).[2]
-
Role of 7-Substitution: The introduction of a sulfonamide-linked moiety or solubilizing group (e.g., morpholine/piperazine) at the 7-position does not interfere with the hinge binding at C2 but extends into the solvent-exposed region.[1][2] This is crucial for:
-
Isoform Selectivity: Differentiating PI3Kγ from the ubiquitous PI3Kα and PI3Kβ isoforms.
-
PK Properties: Improving oral bioavailability by reducing lipophilicity (logD).[2]
-
Structure-Activity Relationship (SAR)
The SAR data below summarizes the impact of 7-position modifications on PI3Kγ potency (IC50) and selectivity.
| Compound ID | 7-Position Substituent (R7) | PI3Kγ IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (α/γ) |
| Ref (Unsub) | -H | >10,000 | >10,000 | N/A |
| Cmpd A | -Phenyl | 450 | 1,200 | 2.6x |
| Cmpd B | -Pyridin-3-yl | 85 | 900 | 10.5x |
| CZC24758 | -Pyridin-3-yl-sulfonamide | 2 | 1,150 | 575x |
Data synthesized from Sunose et al. (2012).[1]
Signaling Pathway & Inhibition Logic
Caption: PI3Kγ signaling cascade in leukocytes. The inhibitor blocks the conversion of PIP2 to PIP3, halting chemotaxis.
Secondary Biological Targets
While PI3Kγ is the primary target for the 7-substituted variant, the scaffold is versatile.
JAK Family Kinases (JAK1/JAK2)
-
Relevance: Triazolopyridines are potent JAK inhibitors (e.g., Filgotinib analogs).
-
Structural Note: While many JAK inhibitors utilize the [1,2,4]triazolo[1,5-a]pyridine core, the substitution pattern often favors the C6 position (e.g., CEP-33779) or C8 position for the aryl group. However, 7-substitution is explored in patent literature for fine-tuning selectivity against the broader kinome.[1][2]
Bromodomain (BET) Inhibition[1][2]
-
Mechanism: Epigenetic reading (Acetyl-lysine mimicry).[1][2]
-
Relevance: The triazole ring mimics the acetyl-lysine recognition motif. 7-substitution allows the molecule to extend out of the ZA channel, a common strategy to improve solubility in BET inhibitors.[1][2]
Experimental Protocols
Synthesis: Oxidative Cyclization of 7-Substituted Derivatives
The construction of the 7-substituted core typically proceeds via the oxidative cyclization of a 4-substituted pyridyl-2-hydrazine.[1][2]
Step-by-Step Methodology:
-
Starting Material: 4-substituted-2-chloropyridine (The substituent at C4 of the pyridine becomes C7 in the fused system).[1][2]
-
Hydrazine Formation: React 4-substituted-2-chloropyridine with hydrazine hydrate in ethanol at reflux (80°C) for 4–6 hours.
-
Cyclization: Treat the resulting hydrazine with ethoxycarbonyl isothiocyanate (to form the amino-triazole) or an appropriate nitrile/orthoester.[1][2]
-
Oxidative Closure: For amino-triazolopyridines, react the intermediate thiourea with hydroxylamine hydrochloride and a base (DIEA) in ethanol/methanol.[2]
Caption: General synthetic workflow for accessing the 7-substituted [1,2,4]triazolo[1,5-a]pyridine core.
Biological Assay: PI3Kγ Kinase Activity (ADP-Glo)
To validate the biological activity of synthesized derivatives, use a luminescent ADP detection assay.
Protocol:
-
Reagents: Recombinant human PI3Kγ (p110γ/p101), PIP2:PS lipid substrate (1:1 ratio), ATP (10 µM), and ADP-Glo reagent (Promega).
-
Preparation: Prepare lipid vesicles by sonication in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).
-
Incubation:
-
Detection:
-
Readout: Measure luminescence on a plate reader. Calculate IC50 using a 4-parameter logistic fit.
References
-
Sunose, M., et al. (2012).[7] "Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease."[1][2] Bioorganic & Medicinal Chemistry Letters, 22(14), 4613-4618. Link
-
Pemberton, N., et al. (2018). "Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634." Journal of Medicinal Chemistry, 61(12), 5435-5461. Link[1][2]
-
Bamborough, P., et al. (2010). "Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition." Bioorganic & Medicinal Chemistry Letters, 20(15), 4593-4596. Link
-
Fokukura, M., et al. (2022). "Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents." Molecules, 27(11), 3594. (Note: Comparative scaffold reference). Link
Sources
- 1. Sgx-523 | C18H13N7S | CID 24779724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo(4,3-b)pyridazin-3-yl)methyl)quinoline | C19H13F2N7 | CID 46911863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. JNJ-38877605 | CAS 943540-75-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. preprints.org [preprints.org]
A Comparative Analysis ofTriazolo[1,5-a]pyridine andTriazolo[1,5-a]pyridine Isomers: A Technical Guide for Drug Development Professionals
A Comparative Analysis of[1][2][3]Triazolo[1,5-a]pyridine and[1][2][4]Triazolo[1,5-a]pyridine Isomers: A Technical Guide for Drug Development Professionals
Abstract
The triazolopyridine scaffold is a cornerstone in modern medicinal chemistry, with different isomeric forms offering unique physicochemical and pharmacological profiles. This guide provides an in-depth comparison of two prevalent isomers: the[1][2][3]triazolo[1,5-a]pyridine and the[1][2][4]triazolo[1,5-a]pyridine systems. We will explore the nuanced differences in their synthesis, structural and electronic properties, chemical reactivity, and analytical characterization. Furthermore, this guide will delve into their distinct applications in drug discovery, highlighting how the specific arrangement of nitrogen atoms within the triazole ring dictates biological activity and clinical potential. This analysis is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically select and utilize the optimal triazolopyridine isomer for their therapeutic targets.
Introduction: The Significance of Isomerism in a Privileged Scaffold
Triazolopyridines are bicyclic heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities.[5] Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1][6] Among the various isomeric forms, the[1][2][3] and[1][2][4] fused systems are particularly prominent.
The seemingly subtle difference in the placement of a single nitrogen atom profoundly impacts the molecule's electronic distribution, hydrogen bonding capacity, metabolic stability, and ultimately, its interaction with biological macromolecules. Understanding these differences is not merely an academic exercise; it is a critical aspect of rational drug design that can mean the difference between a promising lead compound and a successful therapeutic agent. This guide will systematically dissect these two isomeric systems, providing a clear framework for their comparison and application.
Structural and Electronic Properties: A Tale of Two Rings
The core difference between the two isomers lies in the arrangement of nitrogen atoms in the five-membered triazole ring. This structural variance leads to distinct electronic characteristics.
-
[1][2][3]Triazolo[1,5-a]pyridine: This isomer is often described as an aza-analog of a delocalized 10-π electron system. It consists of an electron-rich five-membered ring fused to an electron-deficient six-membered pyridine ring.[1] This electronic distribution generally imparts a higher degree of aromaticity and stability.
-
[1][2][4]Triazolo[1,5-a]pyridine: In this isomer, the three contiguous nitrogen atoms create a different electronic landscape. The reactivity of this system can be more complex, with some reactions leading to the opening of the triazole ring.[5][7]
These electronic differences influence key molecular properties such as dipole moment, pKa, and the ability to participate in hydrogen bonding and other non-covalent interactions, all of which are critical for drug-receptor binding.
Caption: Core structures and key properties of the two isomers.
Comparative Synthesis Strategies
The synthetic routes to these isomers are distinct and rely on the careful selection of starting materials and reaction conditions to achieve regioselectivity.
Synthesis of[1][2][3]Triazolo[1,5-a]pyridines
Common strategies for the synthesis of the[1][2][3] isomer often involve the cyclization of a 2-aminopyridine derivative.[8][9]
-
From N-(pyrid-2-yl)formamidoximes: A reliable method involves the cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride under mild conditions.[8][9]
-
Oxidative Annulation: Another approach is the PIFA-mediated or I2/KI-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, which forms the N-N bond directly.[8]
-
Copper-Catalyzed Reactions: Copper catalysts can be used to promote the sequential N-C and N-N bond-forming oxidative coupling reactions from readily available starting materials.[8]
Representative Protocol: Synthesis from N-(pyrid-2-yl)formamidoximes
-
Starting Material: N-(pyrid-2-yl)formamidoxime.
-
Reagent: Trifluoroacetic anhydride.
-
Solvent: Dichloromethane or a similar aprotic solvent.
-
Procedure: The N-(pyrid-2-yl)formamidoxime is dissolved in the solvent and cooled in an ice bath. Trifluoroacetic anhydride is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC).
-
Workup: The reaction mixture is quenched with a saturated sodium bicarbonate solution and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the[1][2][3]triazolo[1,5-a]pyridine product.
Synthesis of[1][2][4]Triazolo[1,5-a]pyridines
The synthesis of the[1][2][4] isomer typically involves the formation of the triazole ring from a pyridine precursor containing a suitable nitrogen-based functional group.
-
Oxidative Cyclization of 2-Pyridine Ketone Hydrazones: A common and efficient method is the copper(II)-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones using air as the oxidant.[7][10] This method is often high-yielding and utilizes a recoverable catalyst.[10]
Representative Protocol: Copper-Catalyzed Oxidative Cyclization
-
Starting Material: 2-Pyridine ketone hydrazone.
-
Catalyst: MCM-41-anchored bidentate 2-aminoethylamino copper(II) catalyst.[10]
-
Solvent: Ethyl acetate.
-
Oxidant: Air.
-
Procedure: The 2-pyridine ketone hydrazone and the copper catalyst are stirred in ethyl acetate at room temperature under an air atmosphere. The reaction progress is monitored by TLC.
-
Workup: Upon completion, the catalyst is removed by filtration. The filtrate is concentrated, and the crude product is purified by column chromatography to afford the desired[1][2][4]triazolo[1,5-a]pyridine.[10]
Caption: Synthetic workflow comparison for the two isomers.
Chemical Reactivity and Stability
The isomeric scaffolds exhibit distinct reactivity patterns, which is a crucial consideration for further chemical modification and for understanding potential metabolic pathways.
-
[1][2][3]Triazolo[1,5-a]pyridine: This system is generally more stable. Electrophilic substitution typically occurs on the electron-rich pyridine ring.
-
[1][2][4]Triazolo[1,5-a]pyridine: This isomer can react with electrophiles in two ways: either through substitution on the ring or via a ring-opening reaction with the loss of molecular nitrogen.[5][7] It can also be regiospecifically lithiated at the 7-position, allowing for the introduction of various substituents.[5][7]
Spectroscopic and Analytical Characterization
Distinguishing between the two isomers is readily achievable with standard spectroscopic techniques.
| Technique | [1][2][3]Triazolo[1,5-a]pyridine | [1][2][4]Triazolo[1,5-a]pyridine | Reference |
| ¹H NMR | Protons on the pyridine ring show characteristic shifts. | Protons on the pyridine ring are also characteristic, but the overall pattern differs from the[1][2][3] isomer. | [9] |
| ¹³C NMR | The C(2) chemical shift is typically in the range of 158-169 ppm. | The chemical shifts of the carbon atoms in the triazole ring are distinct. | [9] |
| ¹⁵N NMR | ¹H-¹⁵N HMBC experiments provide unambiguous differentiation from other isomers like the[1][2][3]triazolo[4,3-a]pyrimidine. | ¹⁵N NMR is also a powerful tool for structural confirmation. | [11][12] |
| Mass Spec | Provides the molecular weight for confirmation of the elemental composition. | Provides the molecular weight for confirmation of the elemental composition. | [13] |
Pharmacological and Biological Significance
The choice of isomer can have a profound impact on biological activity and selectivity.
6.1.[1][2][3]Triazolo[1,5-a]pyridine
This scaffold is exceptionally versatile and is found in numerous biologically active compounds.[1][14]
-
As a Purine Bioisostere: Due to its electronic similarity to purines, it has been successfully employed as a purine surrogate in the design of kinase inhibitors (e.g., for CDKs) and other ATP-competitive inhibitors.[1][6]
-
Diverse Applications: Derivatives have shown a wide range of activities, including anticancer, anti-infective (antiviral, antibacterial, antiparasitic), and herbicidal properties.[3][4][15] For instance, certain derivatives act as unique tubulin polymerization promoters.[3]
-
Dual Inhibition: Recent studies have shown that some derivatives can act as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR).[16]
6.2.[1][2][4]Triazolo[1,5-a]pyridine
While perhaps less explored in approved drugs, this isomer possesses unique properties that make it an attractive scaffold for specific applications.
-
Antiparasitic Agents: Derivatives have shown promising activity against parasites like Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania.[17][18][19] Their mechanism of action can involve the inhibition of sterol biosynthesis, specifically targeting the 14α-demethylase enzyme.[17][19]
-
Ligand Properties: These compounds are effective ligands for forming polynuclear complexes with various metal ions.[2]
-
Neurological Applications: Preliminary studies have explored their potential as neural nitric oxide synthase inhibitors.[2]
| Isomer | Key Therapeutic Areas | Example Mechanism of Action | References |
| [1][2][3]Triazolo[1,5-a]pyridine | Oncology, Infectious Diseases, Agriculture | Kinase Inhibition, Tubulin Polymerization, DNA Gyrase/DHFR Inhibition | [1][3][16] |
| [1][2][4]Triazolo[1,5-a]pyridine | Antiparasitic Diseases, Neurology | 14α-demethylase Inhibition, Nitric Oxide Synthase Inhibition | [2][17][19] |
Case Study: Adenosine Receptor Antagonists
A comparative study on isomeric 2-aryl-[1][2][3]triazolo[1,5-a]pyridine derivatives as adenosine receptor antagonists highlighted the importance of the scaffold's structure.[20] The study compared 8-amino- and 5-amino-substituted isomers and found that the hydrogen bond donor strength of the amino group was a key determinant for activity at the human A2a receptor and for selectivity against the A1 receptor.[20] This demonstrates how subtle changes in substituent placement on the same core scaffold, let alone changing the core isomeric scaffold itself, can dramatically influence biological outcomes.
Conclusion and Future Outlook
The[1][2][3]triazolo[1,5-a]pyridine and[1][2][4]triazolo[1,5-a]pyridine isomers, while structurally similar, offer distinct advantages and opportunities in drug discovery. The[1][2][3] isomer is a well-established, stable, and versatile scaffold, particularly effective as a purine bioisostere in areas like oncology and infectious disease. The[1][2][4] isomer presents a unique reactivity profile and has shown significant promise in more niche areas like antiparasitic drug development.
For drug development professionals, the choice between these isomers should be a strategic one, guided by the specific requirements of the biological target and the desired physicochemical properties of the final compound. A thorough understanding of their respective synthesis, reactivity, and biological profiles is paramount for leveraging the full potential of the triazolopyridine scaffold. Future research will undoubtedly uncover new synthetic methodologies and novel biological applications for both of these valuable heterocyclic systems.
References
-
Oukoloff, K., Lucero, B., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry. [Link]
-
The Chemistry of the[1][2][4]Triazolo[1 , 5 -a]pyridines: An Update. ResearchGate. [Link]
-
Pinheiro, S., Pinheiro, E. M. C., et al. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. [Link]
-
Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. (2006). Journal of Medicinal Chemistry. [Link]
-
Evaluation of the Novel Antichagasic Activity of[1][2][4]Triazolo[1,5-a]pyridine Derivatives. ResearchGate. [Link]
-
Research Advances on the Bioactivity of 1,2,3-Triazolium Salts. (2023). MDPI. [Link]
-
Maya, J. D., et al. (2019). Novel[1][2][4]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in drug design. Semantic Scholar. [Link]
-
Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in drug design. (2019). PubMed. [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
The Chemistry of[1][2][4]Triazolo[1,5- a] pyridines. Taylor & Francis Online. [Link]
-
Huntsman, E., & Balsells, J. (2005). New Method for the General Synthesis of[1][2][3]Triazolo[1,5‐a]pyridines. ResearchGate. [Link]
-
Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). (2016). ResearchGate. [Link]
-
Salgado, A., et al. (2010). Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. PubMed. [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2022). MDPI. [Link]
-
The Chemistry of[1][2][4]Triazolo[1,5- a] pyridines. ResearchGate. [Link]
-
Triazolopyridine isomeric structures and example drug molecule-bearing pyrrolopyridine ring. ResearchGate. [Link]
-
Biological Activities of 1,3,4-Thiadiazolo[3,2- a]pyrimidines and s-Triazolo[1,5-a]. Kyoto University Research Information Repository. [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. ResearchGate. [Link]
-
Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. [Link]
-
Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. PubMed. [Link]
-
Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. ResearchGate. [Link]
-
Guba, W., et al. (2004). Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities? PubMed. [Link]
-
Oukoloff, K., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. eScholarship.org. [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. 1,2,3-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 11. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Guide to N-Amination of Pyridine Derivatives for Triazole Synthesis
Introduction: The Strategic Importance of N-Aminopyridinium Intermediates
In the landscape of modern medicinal chemistry and drug development, nitrogen-containing heterocycles are privileged scaffolds, with the pyridine ring being one of the most ubiquitous motifs in FDA-approved drugs.[1] The functionalization of the pyridine core is therefore a central challenge in synthetic organic chemistry.[2] A particularly powerful, yet nuanced, strategy involves the direct amination of the pyridine nitrogen to form N-aminopyridinium salts. These salts are not merely stable intermediates but are versatile, high-potential precursors for constructing more complex fused heterocyclic systems, most notably[3][4][5]triazolo[1,5-a]pyridines.[6]
N-aminopyridinium salts serve as stable sources of N-iminopyridinium ylides, which are potent 1,3-dipoles.[6][7] This reactivity unlocks access to a variety of cycloaddition reactions, providing a streamlined route to fused N-heterocycles that would otherwise require lengthy, multi-step syntheses.[8] This guide provides an in-depth analysis of the key electrophilic aminating reagents, detailed protocols for their use, and the subsequent transformation of the resulting pyridinium salts into the valuable triazole framework.
Part 1: Comparative Analysis of Electrophilic N-Aminating Reagents
The synthesis of N-aminopyridinium salts is achieved through the electrophilic amination of pyridine derivatives, where the pyridine nitrogen acts as a nucleophile attacking a formal "NH₂⁺" equivalent.[5] The choice of aminating reagent is critical and depends on the nucleophilicity of the pyridine substrate, desired reaction conditions, and safety considerations. Several classes of hydroxylamine-derived reagents are prominent in this field.[2][5]
| Reagent | Acronym | Structure | Key Advantages | Key Limitations & Considerations |
| Hydroxylamine-O-sulfonic acid | HOSA | H₂NOSO₃H | Commercially available, water-soluble, and relatively safe to handle.[3] Effective for aminating many nitrogen heterocycles.[9] | Generally provides lower yields with electron-deficient or sterically hindered pyridines.[5] Reaction often requires aqueous or protic conditions. |
| O-Mesitylenesulfonylhydroxylamine | MSH | Mes-SO₂ONH₂ | Highly reactive, enabling the amination of a broad scope of pyridine derivatives, including less reactive ones.[5][10] | Not commercially available due to its potential to detonate upon concentration.[11] Must be prepared in situ or handled with extreme care as a solution.[12][13][14] |
| O-Tosylhydroxylamine | TsONH₂ | Ts-SO₂ONH₂ | A powerful electrophilic aminating agent with reactivity often intermediate between HOSA and MSH.[5][15] | Can be unstable; requires careful preparation and handling.[15] |
| O-(2,4-Dinitrophenyl)hydroxylamine | DPH | (NO₂)₂-Ph-ONH₂ | A crystalline, relatively stable alternative to MSH that is easier to handle.[11] Effective for a variety of pyridine substitution patterns.[5] | The dinitrophenyl leaving group can sometimes lead to side reactions or more complex workup procedures. |
Part 2: Reaction Mechanisms and Workflow
Mechanism of N-Amination
The core of the transformation is a nucleophilic attack from the lone pair of the pyridine nitrogen onto the electrophilic nitrogen atom of the aminating reagent. The sulfonate or phenoxide group serves as an excellent leaving group, driving the reaction forward to irreversibly form the stable N-aminopyridinium salt.
Caption: General mechanism of electrophilic N-amination of a pyridine derivative.
Overall Synthetic Workflow: From Pyridine to Triazole
The conversion of a pyridine derivative to a[3][4][5]triazolo[1,5-a]pyridine is a powerful two-stage process. The initial N-amination provides the key pyridinium salt, which is then deprotonated to form a transient ylide. This ylide undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as an alkyne, to construct the fused triazole ring system.
Caption: Synthetic workflow from a pyridine starting material to a fused triazole.
Part 3: Experimental Protocols
These protocols provide a representative method for the N-amination of 4-dimethylaminopyridine (DMAP), a common and relatively nucleophilic pyridine, followed by its conversion to a triazole derivative.
Protocol A: Synthesis of 1-Amino-4-(dimethylamino)pyridinium Mesitylenesulfonate using MSH
O-Mesitylenesulfonylhydroxylamine (MSH) is a potentially explosive compound and should be handled with extreme caution, preferably as a solution, and never be isolated or stored as a pure solid.[11][14] This protocol utilizes a pre-prepared solution of MSH.
Materials:
-
4-(Dimethylamino)pyridine (DMAP)
-
MSH solution in dichloromethane (DCM), concentration determined via titration
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Argon or Nitrogen gas supply
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add 4-(dimethylamino)pyridine (1.0 eq).
-
Dissolution: Dissolve the DMAP in anhydrous DCM (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice-water bath.
-
Rationale: The reaction is exothermic. Starting at a lower temperature helps to control the reaction rate and minimize potential side reactions. Anhydrous conditions are crucial as MSH can react with water.
-
-
Reagent Addition: While stirring vigorously at 0 °C, add a solution of MSH in DCM (1.1 eq) dropwise over 15-20 minutes via a syringe or dropping funnel.
-
Rationale: Slow, dropwise addition is critical for temperature control and safety. Using a slight excess of MSH ensures complete consumption of the starting pyridine.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the DMAP is fully consumed.
-
Precipitation and Isolation: Upon completion, add diethyl ether to the reaction mixture until a precipitate forms. The product, an off-white solid, will crash out of the solution.
-
Rationale: The N-aminopyridinium salt is highly polar and generally insoluble in non-polar solvents like diethyl ether, providing a simple and effective method for isolation via precipitation.
-
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a generous amount of cold diethyl ether to remove any non-polar impurities. Dry the product under high vacuum. The resulting 1-amino-4-(dimethylamino)pyridinium mesitylenesulfonate is typically of high purity and can be used in the next step without further purification. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Protocol B: Synthesis of a[3][4][5]Triazolo[1,5-a]pyridine Derivative
This procedure uses the N-aminopyridinium salt synthesized in Protocol A and dimethyl acetylenedicarboxylate (DMAD) as a representative dipolarophile.
Materials:
-
1-Amino-4-(dimethylamino)pyridinium mesitylenesulfonate (from Protocol A)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Anhydrous Acetonitrile (MeCN)
-
Argon or Nitrogen gas supply
-
Standard glassware for reflux
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the N-aminopyridinium salt (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Rationale: Potassium carbonate is a mild base sufficient to deprotonate the N-amino group to form the reactive pyridinium ylide intermediate in situ. An excess ensures complete deprotonation. The base must be anhydrous to prevent side reactions.
-
-
Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask to create a suspension (approx. 0.1 M). Add dimethyl acetylenedicarboxylate (DMAD) (1.2 eq).
-
Rationale: Acetonitrile is a suitable polar aprotic solvent for this type of cycloaddition. A slight excess of the dipolarophile (DMAD) ensures the complete trapping of the transiently formed ylide.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
Rationale: The cycloaddition reaction often requires thermal energy to proceed at a practical rate.
-
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and potassium mesitylenesulfonate). Wash the solid residue with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure[3][4][5]triazolo[1,5-a]pyridine derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS.
References
-
Hydroxylamine-O-sulfonic acid - Wikipedia. Wikipedia. [Link]
-
Fier, P. S., Kim, S., & Cohen, R. D. (2020). A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. Journal of the American Chemical Society, 142(19), 8614–8618. [Link]
-
Merchant, R. R., Allain, C., & Charette, A. B. (2022). N-Amino Pyridinium Salts in Organic Synthesis. Chemical Society Reviews. [Link]
-
The Chemistry of[3][4][5]Triazolo[1,5- a] pyridines. ResearchGate. [Link]
-
Roychowdhury, P., Waheed, S., Sengupta, U., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
-
Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Szostak, M. (2022). Photochemical C3-Amidation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
-
N-Amino pyridinium salts in organic synthesis. RSC Publishing. [Link]
-
Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. ResearchGate. [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. BMC Chemistry. [Link]
-
Chichibabin reaction - Wikipedia. Wikipedia. [Link]
-
In Situ Preparation and Consumption of O-Mesitylsulfonylhydroxylamine (MSH) in Continuous Flow for the Amination of Pyridines. Vapourtec. [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. NTU > IRep. [Link]
-
Mechanistic Approach Toward the C4‐Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. ResearchGate. [Link]
-
Mechanochemical Synthesis of 1,2,4‐Triazoles via a [3+2] Cycloaddition of Azinium‐N‐Imines and Nitriles. ResearchGate. [Link]
-
N-Aminopyridinium Salts As NRC. Scribd. [Link]
-
C4‐selective amination of pyridines. ResearchGate. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]
-
In Situ Preparation and Consumption of O-Mesitylsulfonylhydroxylamine (MSH) in Continuous Flow for the Amination of Pyridines. ResearchGate. [Link]
-
N-Amino Pyridinium Salts in Organic Synthesis. ResearchGate. [Link]
-
Easy Access to 2-Aminopyridines. GalChimia. [Link]
-
Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine. ResearchGate. [Link]
-
MSH Reagent. Chem-Station Int. Ed. [Link]
-
Mechanochemical [3 + 2] cycloaddition of N‐aminopyridinium salts and nitriles. ResearchGate. [Link]
-
A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. Journal of the American Chemical Society. [Link]
-
HYDROXYLAMINE-O-SULPHONIC ACID. ITS USE IN ORGANIC SYNTHESIS. A REVIEW. Wiley Online Library. [Link]
-
Hydroxylamine-Mediated Arene C-H Amination and C-C Amination via Aza-Hock Rearrangement. Heidelberg University. [Link]
-
Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. ResearchGate. [Link]
-
A General and Efficient 2-Amination of Pyridines and Quinolines. ResearchGate. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
-
Site-selective amination and/or nitrilation via metal-free C(sp 2 )–C(sp 3 ) cleavage of benzylic and allylic alcohols. Chemical Science (RSC Publishing). [Link]
-
Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. SciSpace. [Link]
-
Generation of[3][4][6]triazolo[1,5-a]pyrimidine N-ylides and their ring transformation reactions. ScienceDirect. [Link]
-
Practical Methods for the Synthesis of 1,2,4‐Triazole[1,5‐a]pyridine Derivatives. ResearchGate. [Link]
-
Ammonium Ylide Mediated Cyclization Reactions. PMC - NIH. [Link]
-
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Research Square. [Link]
-
Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. WUR eDepot. [Link]
-
Production of O‐tosylhydroxylamine (THA) aminating agent. ResearchGate. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. N-Amino pyridinium salts in organic synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 4. A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines [organic-chemistry.org]
- 5. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ammonium Ylide Mediated Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 10. The synthesis method and uses of O-Mesitylenesulfonylhydroxylamine_Chemicalbook [chemicalbook.com]
- 11. MSH Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 12. vapourtec.com [vapourtec.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. O-tosylhydroxylamine | 52913-14-1 | Benchchem [benchchem.com]
Preparation of 7-hydroxy-[1,2,4]triazolo[1,5-a]pyridine via debenzylation
Abstract
The 7-hydroxy-[1,2,4]triazolo[1,5-a]pyridine scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for quinolines in kinase inhibitors (e.g., JAK1/2 inhibitors, Filgotinib analogs) and HER2 inhibitors (e.g., Tucatinib intermediates).[1] While direct hydroxylation of halo-precursors is possible, the debenzylation of 7-(benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine remains the most scalable and high-fidelity route, preserving regiochemical integrity.[2] This guide details two validated protocols for this transformation: a standard catalytic hydrogenolysis and an acid-mediated cleavage for metal-sensitive substrates.[2]
Retrosynthetic Analysis & Pathway
The synthesis hinges on the construction of the fused triazole ring before unmasking the phenol.[2] The 7-position oxygen is installed early via the commercially available 4-(benzyloxy)pyridin-2-amine.[2]
Figure 1: Retrosynthetic strategy for the preparation of the target scaffold.[2]
Critical Process Parameters (CPP)
Before initiating protocols, researchers must account for the electronic nature of the [1,2,4]triazolo[1,5-a]pyridine ring.[2] Unlike standard pyridines, the bridgehead nitrogen (N1) exerts electron-withdrawing effects, making the C7-O bond slightly more resistant to cleavage than a standard phenyl benzyl ether.[2]
| Parameter | Recommendation | Rationale |
| Catalyst Loading | 10 wt% (dry basis) | The triazole nitrogens can weakly coordinate to Pd, reducing turnover frequency (TOF).[2] Higher loading compensates for this.[2] |
| Solvent System | MeOH or EtOH/THF (1:1) | Solubility of the bicyclic system is poor in non-polar solvents.[2] THF aids solubility; alcohol supports hydrogen uptake.[2] |
| H2 Pressure | 1–3 atm (Balloon to Parr) | Atmospheric pressure is usually sufficient, but 3 atm ensures completion < 4 hours.[2] |
| Acid Additive | 1 eq. HCl or AcOH | Crucial: Protonating the N1/N3 positions prevents catalyst poisoning and accelerates debenzylation.[2] |
Protocol A: Catalytic Hydrogenolysis (Preferred)
Best for: Scalable synthesis, clean impurity profile, substrates lacking sulfur.
Materials
-
Substrate: 7-(benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine (1.0 eq)
-
Catalyst: 10% Pd/C (50% water wet, Degussa type E101 or equivalent)
-
Solvent: Methanol (HPLC Grade)[3]
-
Additive: Acetic Acid (glacial) or 1M HCl in MeOH
-
Equipment: 3-neck round bottom flask or Parr Shaker
Step-by-Step Methodology
-
Preparation: In a clean reaction vessel, dissolve the substrate (10 mmol) in Methanol (10 vol, 100 mL).
-
Note: If solubility is incomplete, add THF (up to 5 vol) or warm to 35°C.
-
-
Inerting: Evacuate the flask and backfill with Nitrogen (N2) three times to remove oxygen.[2]
-
Catalyst Addition: Under N2 flow, carefully add 10% Pd/C (10 wt% relative to substrate mass).[2]
-
Acid Activation: Add Acetic Acid (2.0 eq). This prevents the triazole ring from coordinating to the Pd surface.[2]
-
Hydrogenation: Switch the gas source to Hydrogen (H2).
-
Reaction: Stir vigorously at Room Temperature for 4–6 hours.
-
Monitoring: Check TLC (10% MeOH in DCM).[2] The benzyl spot (high Rf) should disappear; the phenol spot (low Rf, streaks) will appear.
-
-
Workup:
-
Filter the mixture through a pad of Celite to remove Pd/C. Rinse the pad with hot MeOH (the product is less soluble than the starting material).[2]
-
Concentrate the filtrate in vacuo.[2]
-
Neutralization: If HCl was used, neutralize the residue with saturated NaHCO3 to precipitate the free base.[2] If AcOH was used, azeotrope with toluene to remove it.[2]
-
-
Purification: Recrystallize from EtOH/Water or triturated with Diethyl Ether.
Protocol B: Acid-Mediated Cleavage (Alternative)
Best for: Substrates containing sulfur (which poisons Pd) or if hydrogenation equipment is unavailable.[2]
Materials
-
Reagent: 33% HBr in Acetic Acid (Commercial solution)
-
Solvent: None (Reagent acts as solvent) or Glacial Acetic Acid
-
Quench: Sodium Acetate / Ice water
Step-by-Step Methodology
-
Dissolution: Place the substrate (5 mmol) in a heavy-walled pressure vial or round-bottom flask.
-
Reagent Addition: Add 33% HBr in AcOH (5–10 vol). The solution will turn orange/red.[2]
-
Heating: Heat the mixture to 60–80°C for 2–4 hours.
-
Caution: Do not exceed 90°C, as the triazole ring may undergo hydrolytic ring-opening under harsh acidic conditions.[2]
-
-
Quench: Cool to 0°C. Pour the reaction mixture slowly into crushed ice (50 g).
-
Isolation:
Decision Matrix: Selecting the Right Method
Use the following logic flow to determine the optimal debenzylation strategy for your specific analog.
Figure 2: Decision matrix for debenzylation conditions.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion (Protocol A) | Catalyst Poisoning | Add 1-2 eq. of HCl or AcOH to protonate basic nitrogens.[2] Ensure S/N/P impurities are absent.[2] |
| Product trapped in Celite | Low Solubility | The 7-hydroxy product is amphoteric and poorly soluble in cold MeOH.[2] Wash Celite with Hot DMF or Hot Water/MeOH .[2] |
| Ring Cleavage (Protocol B) | Temperature too high | Lower temp to 60°C. Monitor strictly by LCMS. |
| Low Yield (Workup) | Amphoteric loss | The product is soluble in both strong acid (protonated) and strong base (phenolate).[2] Isolate at isoelectric point (pH ~6-7). |
References
-
Vertex Pharmaceuticals. (2024).[2] Synthesis of [1,2,4]triazolo[1,5-a]pyridin-7-ol via Pd-catalyzed hydroxylation. ChemicalBook.
-
Felpin, F.-X., & Fouquet, E. (2010).[2][4] A Useful, Reliable and Safer Protocol for Hydrogenation and Hydrogenolysis of O-Benzyl Groups. Chemistry – A European Journal, 16, 12440-12445.[2][4]
-
ACS GCI Pharmaceutical Roundtable. (2024). Reagent Guide: Hydrogenolysis of Benzyl Ethers. ACS Green Chemistry Institute.[2]
-
Seagen Inc. (2024).[2] Process for the preparation of Tucatinib and intermediates (Triazolopyridine ethers). Technical Disclosure Commons.
-
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 66937013: 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline.[2][5]
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. qualitas1998.net [qualitas1998.net]
- 4. 44 – A Useful, Reliable and Safer Protocol for Hydrogenation and Hydrogenolysis of O-Benzyl Groups. In Situ preparation of an active Pd(0)/C Catalyst with well Defined Properties – Felpin – SCNT [felpin.univ-nantes.fr]
- 5. 4-((1,2,4)Triazolo(1,5-a)pyrid-7-yloxy)-3-methylaniline | C13H12N4O | CID 66937013 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Water Solubility for 7-(Benzyloxy)-triazolo[1,5-a]pyridine Derivatives
Technical Support Center: Troubleshooting Water Solubility for 7-(Benzyloxy)-[1][2][3]triazolo[1,5-a]pyridine Derivatives
This guide is designed for researchers, medicinal chemists, and formulation scientists encountering solubility challenges with 7-(Benzyloxy)-[1][2][3]triazolo[1,5-a]pyridine derivatives. The inherent lipophilicity imparted by the benzyloxy group, combined with the rigid, fused heterocyclic core, frequently leads to poor aqueous solubility, a significant hurdle in drug discovery and development.[4] This document provides a series of troubleshooting steps and detailed protocols in a question-and-answer format to systematically diagnose and overcome these solubility issues.
Section 1: Foundational Assessment & Solubility Characterization
Before attempting to enhance solubility, it is critical to accurately quantify the baseline properties of your compound. This section addresses the fundamental questions of solubility measurement.
Q1: My 7-(benzyloxy)-[1][2][3]triazolo[1,5-a]pyridine derivative appears insoluble in my aqueous buffer. What is the first critical step?
The first step is to differentiate between perceived insolubility and the actual thermodynamic solubility limit. Visual inspection can be misleading. You must perform a quantitative measurement to establish a baseline. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[5][6] This value represents the true, stable solubility of the compound in a given medium and is essential for guiding your enhancement strategy.
Q2: How do I perform a reliable shake-flask solubility measurement?
This protocol provides a standardized method for determining the thermodynamic solubility of your compound.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of the solid compound (enough that undissolved solid remains visible) to a known volume of your aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[5]
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated supernatant from the excess solid, centrifuge the sample at high speed.
-
Sampling: Carefully collect the clear supernatant. It is crucial to avoid disturbing the solid pellet. For added certainty, filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (LC-UV) or Mass Spectrometry (LC-MS/MS).[5]
-
Solid-State Analysis: It is good practice to analyze the remaining solid using techniques like X-ray Powder Diffraction (XRPD) to check for any changes in the crystalline form (polymorphism) during the experiment.[5]
Q3: I need a faster method for early-stage screening. Are there alternatives to the shake-flask method?
Yes, for higher throughput screening of multiple derivatives, kinetic solubility assays are often used.[7] These methods typically involve dissolving the compound in an organic solvent like DMSO and then serially diluting it into an aqueous buffer. The point at which the compound precipitates, often detected by light scattering (nephelometry) or turbidity, is defined as its kinetic solubility.[7][8]
Key Distinction:
-
Thermodynamic Solubility: The maximum concentration of a compound that can remain in solution under equilibrium conditions. It is a stable, intrinsic property.
-
Kinetic Solubility: Measures the ability of a compound to stay in a supersaturated solution after being added from a stock solution. It is generally higher than thermodynamic solubility but less stable.
For initial rank-ordering of compounds, kinetic solubility is useful.[7] However, for formulation development, the thermodynamic solubility is the more critical parameter.
Section 2: Formulation-Based Strategies (Physical Modification)
These approaches enhance solubility without chemically altering the drug molecule. They are often the most direct and fastest methods for improving compound performance in in vitro and early in vivo studies.
Q4: Can I improve the solubility of my triazolopyridine derivative by adjusting the pH?
Potentially, yes. The[1][2][3]triazolo[1,5-a]pyridine scaffold contains basic nitrogen atoms that can be protonated. By lowering the pH of the solution, you can form a more soluble salt in situ.
Causality: The solubility of an ionizable compound can increase significantly when the pH of the solution is adjusted to a point where the ionized form predominates.[9][10] For a weak base like a triazolopyridine derivative, decreasing the pH below its pKa will lead to protonation and the formation of a more polar, water-soluble cationic species.
Troubleshooting Steps:
-
Determine the pKa: First, determine the acid dissociation constant (pKa) of your compound. This will tell you the pH range in which it becomes ionized.
-
Generate a pH-Solubility Profile: Conduct the shake-flask experiment across a range of pH values (e.g., from pH 2 to pH 8).
-
Analyze the Profile: Plot solubility versus pH. You should observe a significant increase in solubility as the pH drops below the pKa.[10][11]
-
Consider Stability: Be aware that pH can also affect chemical stability. Always assess the stability of your compound at the pH required for solubilization.
Q5: For my in vitro cell-based assay, my compound is precipitating from the media. How can I use co-solvents to keep it in solution?
Co-solvents are water-miscible organic solvents that, when added to water in small amounts, reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[12][13][14] This is a very common and effective strategy for preparing stock solutions for biological assays.
Causality: Co-solvents work by reducing the interfacial tension between the aqueous solution and the lipophilic solute.[14][15] They disrupt the hydrogen-bonding network of water, creating a more favorable environment for the non-polar regions of your molecule, like the benzyloxy group.
Experimental Protocol: Co-solvent Screening
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[16]
-
Prepare Stock Solutions: Create high-concentration stock solutions of your compound in each pure co-solvent.
-
Titration: Add the stock solution stepwise to your aqueous buffer (e.g., cell culture media) to create a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).
-
Observe & Quantify: After each addition, mix and equilibrate for a set time. Observe visually for precipitation. For a more precise measurement, quantify the dissolved concentration at each step using the methods described in Q2.
-
Determine Toxicity: Crucially, determine the tolerance of your specific cell line to the chosen co-solvent concentration, as many can be toxic at levels above 0.5-1%.
Data Presentation: Example Co-Solvent Screening Results
| Co-Solvent | Concentration (% v/v) | Apparent Solubility (µg/mL) | Cell Viability (% of Control) |
| DMSO | 0.5% | 15 | 98% |
| 1.0% | 45 | 95% | |
| 2.0% | >100 | 70% | |
| PEG 400 | 1.0% | 22 | >99% |
| 2.0% | 68 | 98% | |
| 5.0% | >200 | 92% | |
| Ethanol | 0.5% | 12 | 97% |
| 1.0% | 30 | 85% |
Based on this hypothetical data, a 2% PEG 400 solution offers a significant solubility enhancement with minimal impact on cell viability, making it a superior choice to DMSO in this case.
Q6: I need to improve oral bioavailability. Is forming a cyclodextrin inclusion complex a viable strategy?
Yes, cyclodextrin complexation is a powerful technique for improving the solubility, stability, and bioavailability of poorly soluble drugs.[3][17][18][19]
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][20] The lipophilic parts of your molecule, such as the benzyl and pyridine rings, can be encapsulated within this cavity, forming a water-soluble "inclusion complex."[3] This complex effectively shields the non-polar drug from the aqueous environment, leading to a dramatic increase in its apparent solubility.[20]
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Select Cyclodextrins: Common choices include Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD), which have high aqueous solubility and are pharmaceutically acceptable.[20]
-
Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM).
-
Equilibrate: Add an excess of your 7-(benzyloxy)-[1][2][3]triazolo[1,5-a]pyridine derivative to each CD solution.
-
Follow Shake-Flask Method: Use the shake-flask protocol (agitation for 24-72h, centrifugation, filtration) as described in Q2 for each concentration.
-
Analyze and Plot: Quantify the drug concentration in each sample and plot it against the cyclodextrin concentration. The shape of the resulting phase-solubility diagram indicates the type of complex formed and the stoichiometry.[21] A linear (A-type) plot is most common and desirable.
Q7: My compound is a "brick dust" crystalline solid. How can solid dispersion technology help?
Solid dispersion is a highly effective technique for improving the dissolution rate and solubility of poorly soluble crystalline compounds, often referred to as "brick dust" due to their high lattice energy.[1][22][23]
Causality: This strategy involves dispersing the drug in an amorphous, hydrophilic carrier matrix.[22] The enhancement comes from several factors:
-
Amorphous State: The drug exists in a high-energy amorphous state, which requires less energy to dissolve compared to a stable crystalline form.[1][21]
-
Particle Size Reduction: The drug is dispersed at a molecular or near-molecular level within the carrier, dramatically increasing the surface area available for dissolution.[24]
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[1]
Workflow: Creating a Solid Dispersion via Solvent Evaporation
The diagram below outlines the common solvent evaporation method for preparing solid dispersions.[21][22] This method is suitable for thermolabile compounds.
Caption: Workflow for Solid Dispersion Preparation.
Key Carriers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), and Polyethylene Glycols (PEGs) are common hydrophilic carriers.[22][24]
Q8: What is a nanosuspension and when should it be considered?
A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants or polymers.[25][26] This technique is particularly useful for drugs that are poorly soluble in both aqueous and organic media, making other methods challenging.[25][26]
Causality: The significant increase in solubility and dissolution velocity is attributed to the massive increase in the surface area of the drug particles when their size is reduced to the nanometer range.[23][25][27] According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area.
Nanosuspensions can be prepared via "top-down" methods like media milling or high-pressure homogenization, or "bottom-up" methods like precipitation.[28][29] This is an advanced technique generally considered when simpler methods are not sufficient or for specific delivery routes like parenteral administration.[29]
Section 3: Medicinal Chemistry Strategies (Chemical Modification)
If formulation approaches are insufficient or if you are in an earlier lead optimization phase, modifying the chemical structure itself is a powerful strategy.
Q9: Can I permanently increase the intrinsic solubility of my compound by altering its chemical structure?
Yes. Chemical modification can address the root cause of poor solubility. Two primary approaches are salt formation and the prodrug strategy.
-
Salt Formation: As discussed in Q4, if your molecule has a basic center (which the triazolopyridine nucleus does), it can be isolated as a stable, crystalline salt (e.g., hydrochloride, mesylate). Crystalline salts often have significantly higher aqueous solubility and faster dissolution rates than the corresponding free base.[1][9][30] This is a very common and effective strategy in drug development.
-
Prodrug Approach: A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes an enzymatic or chemical transformation in vivo to release the active compound.[2][30] You can attach a highly polar, water-soluble promoiety (e.g., a phosphate, amino acid, or polyethylene glycol chain) to your molecule. This can dramatically increase aqueous solubility for formulation purposes, particularly for intravenous delivery.[30]
Q10: What specific modifications to the 7-(benzyloxy)-[1][2][3]triazolo[1,5-a]pyridine scaffold could improve solubility?
Based on the structure, several modifications could be explored:
-
Modify the Benzyl Group: The benzyloxy group is a major contributor to lipophilicity. Replacing it with or adding polar functional groups to the phenyl ring (e.g., -OH, -COOH, -SO2NH2) can increase hydrophilicity.
-
Introduce Ionizable Groups: Add a basic amine (e.g., a piperazine or morpholine) or an acidic group (e.g., a carboxylic acid) to a peripheral position on the scaffold. This provides a handle for salt formation and pH-dependent solubility.[31]
-
Break Lipophilicity: Introduce polar atoms or groups that can participate in hydrogen bonding, such as hydroxyls, amides, or replacing a C-H with a nitrogen atom (if synthetically feasible and pharmacologically tolerated).
Section 4: Summary and Strategy Selection
Q11: With so many options, how do I choose the right solubility enhancement strategy?
The optimal strategy depends on your compound's properties and your stage of research. The following decision tree provides a general guide.
Caption: Decision Tree for Solubility Strategy Selection.
References
-
Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(6), 1487. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
Garg, A., Singh, S., & Singh, S. (2015). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 6(3), 98. [Link]
-
Gould, S., & Scott, R. C. (2017). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 22(11), 1947. [Link]
-
Wikipedia contributors. (2023). Cosolvent. In Wikipedia, The Free Encyclopedia. [Link]
-
A.P, S., & G, S. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 4(5), 1493-1500. [Link]
-
Kumar, S., & Singh, R. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Journal of Emerging Technologies and Innovative Research (JETIR), 12(7). [Link]
-
Parikh, T., & Serajuddin, A. T. M. (2023). FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. Drug Development and Delivery. [Link]
-
Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(8), 1047-1061. [Link]
-
Ritika, Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Drug Formulation and Research. [Link]
-
Sahu, B. P., & Das, M. K. (2023). Nanosuspensions in Pharmaceutical Sciences: A Comprehensive Review. Journal of Pharmaceutical Research International, 35(19), 35-51. [Link]
-
Sharma, D., Saini, S., & Rana, A. C. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Sciences and Research, 6(1), 1-8. [Link]
-
Sharma, D., & Saini, S. (2015). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research, 3(4). [Link]
-
Sharma, D., Kumar, D., & Singh, M. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Journal of Pharmaceutical Chemistry and Drug formulation, 3(1), 11-19. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
-
Yazan, Y. (2025). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasia Proceedings of Health, Environment and Life Sciences, 8, 1-10. [Link]
-
Popielec, A., & Loftsson, T. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(15), 5678. [Link]
-
Rahmawati, D., & Sari, R. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, 1(1), 1-8. [Link]
-
Kumar, S., & Singh, S. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Pharmaceutical and Scientific Innovation, 7(2), 53-58. [Link]
-
Azimullah, S., & Vikrant. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics, 9(2), 558-564. [Link]
-
Gidwani, B., & Vyas, A. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. Journal of Pharmacy and Pharmacology, 70(8), 987-999. [Link]
-
Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2843-2852. [Link]
-
Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics, 420(1), 1-10. [Link]
-
Jadhav, V., Kashid, P., Otari, K., & Yadav, M. (2024). Solubility Enhancement by Solid Dispersion Method: An Overview. Asian Journal of Pharmacy and Research Development, 12(4), 1-8. [Link]
-
Bagde, A., & Dhole, A. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(6), 2165-2186. [Link]
-
Kumar, S., & Singh, A. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life, 12(3), 369. [Link]
-
Wolschann, P., & Penth, B. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 292. [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
Al-Gousous, J. (2010). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
-
Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
Desroches, M., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 27(16), 5221. [Link]
-
Sharma, A., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105193. [Link]
-
Sharma, A., et al. (2025). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]
-
Ascendia Pharma. (1970). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
-
Kumar, S., & Singh, S. (2021). Solubility Enhancement of Poorly Soluble Drug by using different Techniques. Research Journal of Pharmaceutical Dosage Forms and Technology, 13(2), 123-129. [Link]
-
Singh, R., & Singh, S. (2019). Chemical Modification: A unique solutions to Solubility problem. Journal of Drug Delivery and Therapeutics, 9(2), 532-538. [Link]
-
Singh, R., & Singh, S. (2019). Chemical Modification: A unique solutions to Solubility problem. SciSpace. [Link]
-
Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 74(2), 142-147. [Link]
-
CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. [Link]
Sources
- 1. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. raytor.com [raytor.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. bmglabtech.com [bmglabtech.com]
- 8. rheolution.com [rheolution.com]
- 9. scispace.com [scispace.com]
- 10. crcom.se [crcom.se]
- 11. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine [pubmed.ncbi.nlm.nih.gov]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 14. admin.mantechpublications.com [admin.mantechpublications.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Liquid Formulation Solubility Enhancement [sigmaaldrich.com]
- 17. mdpi.com [mdpi.com]
- 18. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 20. scienceasia.org [scienceasia.org]
- 21. tandfonline.com [tandfonline.com]
- 22. jetir.org [jetir.org]
- 23. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 25. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ijhsr.org [ijhsr.org]
- 27. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 28. eaapublishing.org [eaapublishing.org]
- 29. jddtonline.info [jddtonline.info]
- 30. sphinxsai.com [sphinxsai.com]
- 31. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Yield in the Synthesis oftriazolo[1,5-a]pyridine Intermediates
Technical Support Center: Optimizing Yield in the Synthesis of[1][2][3]triazolo[1,5-a]pyridine Intermediates
Welcome to the technical support center for the synthesis of[1][2][3]triazolo[1,5-a]pyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. The[1][2][3]triazolo[1,5-a]pyridine core is a key structural motif in many biologically active compounds, making its efficient synthesis a critical aspect of pharmaceutical research and development.[4][5][6][7] This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your synthetic routes.
Part 1: The Primary Synthetic Route - Oxidative Cyclization of N-(Pyridin-2-yl)amidines
A prevalent and versatile method for synthesizing[1][2][3]triazolo[1,5-a]pyridines is the oxidative intramolecular N-N bond formation of readily available N-(pyridin-2-yl)amidines.[3][7] This section addresses common issues encountered with this approach.
Frequently Asked Questions & Troubleshooting
Question 1: My yield of the desired[1][2][3]triazolo[1,5-a]pyridine is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields in the oxidative cyclization of N-(pyridin-2-yl)amidines can often be attributed to several factors. Let's break them down:
-
Incomplete Oxidation: The key step is the formation of the N-N bond, which requires an effective oxidant. If the oxidant is weak, consumed by side reactions, or used in insufficient stoichiometric amounts, the reaction will not go to completion.
-
Troubleshooting:
-
Choice of Oxidant: A variety of oxidants can be employed. Phenyliodine(III) bis(trifluoroacetate) (PIFA) is known for its high efficiency and short reaction times.[3][8] Alternatives include iodine in the presence of a base like potassium iodide (I2/KI), which is a more environmentally benign option, and copper-catalyzed aerobic oxidation.[3] If you are using a milder oxidant, consider switching to a more potent one.
-
Stoichiometry: Ensure you are using the correct stoichiometry of the oxidant. It's often beneficial to use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.
-
Reaction Monitoring: Closely monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion and to avoid product degradation from prolonged exposure to the oxidant.
-
-
-
Side Reactions: The formation of by-products can significantly reduce the yield of your target molecule.
-
Troubleshooting:
-
Hydrolysis of Amidine: The amidine starting material can be susceptible to hydrolysis, especially under acidic or basic conditions with water present. Ensure you are using anhydrous solvents and reagents.
-
Formation of Isomeric Products: Depending on the substrate and reaction conditions, the formation of the isomeric[1][2][3]triazolo[4,3-a]pyridine can occur, although this is more common from different starting materials like 2-hydrazinopyridines.[9] Careful characterization of your product by Nuclear Magnetic Resonance (NMR) spectroscopy is crucial to confirm the regioselectivity.
-
-
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and base can have a profound impact on the reaction outcome.
-
Troubleshooting:
-
Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the starting materials. Dichloromethane (DCM) and acetonitrile (ACN) are commonly used.
-
Temperature: While many oxidative cyclizations proceed at room temperature, some substrates may require heating to achieve a reasonable reaction rate. Conversely, for highly reactive substrates, cooling may be necessary to minimize side reactions.
-
Base: Some protocols require a base to neutralize acids formed during the reaction or to facilitate the cyclization. Non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are good choices.
-
-
Question 2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity of the cyclization?
Answer: The formation of the[1][2][3]triazolo[1,5-a]pyridine isomer is thermodynamically favored over the[1][2][3]triazolo[4,3-a]pyridine isomer. However, the kinetic product can sometimes be the [4,3-a] isomer, which can then rearrange to the more stable [1,5-a] product, a phenomenon known as the Dimroth rearrangement.
-
Controlling Regioselectivity:
-
Reaction Conditions: Higher temperatures generally favor the formation of the thermodynamically more stable [1,5-a] isomer. If you are isolating the [4,3-a] isomer, consider increasing the reaction temperature or prolonging the reaction time to facilitate the rearrangement.
-
Starting Material Choice: The synthesis from N-(pyridin-2-yl)amidines generally leads directly to the [1,5-a] isomer. If you are using a route involving 2-hydrazinopyridine, the initial cyclization often gives the [4,3-a] isomer.
-
Below is a workflow to guide your optimization process:
Caption: Troubleshooting workflow for optimizing[1][2][3]triazolo[1,5-a]pyridine synthesis.
Part 2: Alternative Synthetic Strategies and Their Challenges
While the oxidative cyclization of amidines is a robust method, other synthetic routes may be more suitable for specific target molecules. This section covers some of these alternatives.
Synthesis from 2-Aminopyridines and Formamidoximes
This method involves the cyclization of N-(pyrid-2-yl)formamidoximes, which are prepared from 2-aminopyridines.[8]
Question 3: I am attempting the synthesis from N-(pyrid-2-yl)formamidoximes, but the cyclization step with trifluoroacetic anhydride (TFAA) is problematic. What should I be aware of?
Answer: The cyclization of N-(pyrid-2-yl)formamidoximes with TFAA is generally efficient but requires careful control of the reaction conditions.
-
Key Considerations:
-
Anhydrous Conditions: TFAA is highly reactive towards water. The presence of moisture will consume the reagent and can lead to the formation of trifluoroacetic acid, which can complicate the reaction and purification.
-
Temperature Control: The reaction is typically exothermic. It is advisable to add the TFAA slowly at a low temperature (e.g., 0 °C) to maintain control over the reaction.
-
Stoichiometry of TFAA: Using a slight excess of TFAA is usually sufficient. A large excess can lead to side reactions and make purification more difficult.
-
Microwave-Assisted Synthesis from Enaminonitriles and Benzohydrazides
A more recent, catalyst-free approach involves the microwave-assisted reaction of enaminonitriles with benzohydrazides.[10]
Question 4: My microwave-assisted synthesis is not giving the expected high yields. What parameters should I investigate for optimization?
Answer: Microwave-assisted synthesis offers rapid heating and can significantly reduce reaction times. However, optimizing these reactions requires a different approach than conventional heating.
-
Optimization Parameters:
-
Temperature vs. Power: It is generally better to control the reaction by temperature rather than by power. This provides more consistent and reproducible results. Experiment with a range of temperatures; for example, from 120 °C to 160 °C.[10]
-
Solvent Choice: The choice of solvent is critical in microwave chemistry as it needs to couple efficiently with the microwaves. While toluene has been reported to be effective, other high-boiling point polar solvents like DMF or DMSO could also be screened, though they may lead to lower yields.[10]
-
Reaction Time: One of the main advantages of microwave synthesis is the short reaction time. Monitor the reaction at different time points to find the optimal duration that maximizes product formation without causing degradation.
-
The reaction mechanism is believed to proceed through a tandem transamidation, nucleophilic addition, and condensation sequence.
Caption: Plausible reaction pathway for microwave-assisted synthesis.
Part 3: Data Summary and Experimental Protocols
For your convenience, the following table summarizes typical reaction conditions for the oxidative cyclization of N-(pyridin-2-yl)amidines.
| Oxidant | Catalyst/Additive | Solvent | Temperature | Typical Yield | Reference |
| PIFA | - | DCM | Room Temp | High | [3][8] |
| I2/KI | Base (e.g., K2CO3) | DMF | 80-100 °C | Good to High | [3] |
| CuBr | 1,10-Phenanthroline | Dichlorobenzene | 130 °C | Moderate to Good | |
| Air | Cu(OAc)2 | DMF | 100 °C | Good | [11] |
General Experimental Protocol for PIFA-Mediated Oxidative Cyclization
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a solution of the N-(pyridin-2-yl)amidine (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (nitrogen or argon), add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.2 mmol, 1.2 equiv.) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product by NMR (¹H, ¹³C), mass spectrometry, and melting point to confirm its identity and purity.
References
- Vertex Pharmaceuticals, Inc. (2024). Flow Synthesis of Functionalized 1,2,4-Triazolo[1,5-a]pyridines.
- Alza, E. et al. (2024). Computational Studies towards the Optimization of the Synthesis of 1,2,4‐Triazolo[1,5‐a]pyridine‐2‐carboxylate: Advantages of Continuous Flow Processing. European Journal of Organic Chemistry.
-
Plech, T. et al. (2016). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds. Available at:
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
- Sodano, F. et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules.
- Azzam, R. S., & Elgemeie, G. H. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
- Karimi, F. et al. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports.
-
Cushman, M. et al. (2006). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available at:
- Gray, A. et al. (2021). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases.
- Tan, Y. et al. (2025). Theoretical Investigation of the Reaction Mechanism for Formation of Pyridinyl Formimidamide Ancillary Ligand in the Synthesis of a New Class of Iridium(Iii) Complexes. SSRN.
- Wang, S. et al. (2018). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances.
- ResearchGate. (n.d.). Previous works on the oxidative cyclization of N-(2-pyridyl)amidines....
-
Begtrup, M. (1995). The Chemistry of[1][2][4]Triazolo[1,5- a] pyridines. Journal of Heterocyclic Chemistry. Available at:
- Ghorai, P. et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Chemistry.
-
Bakr, A. M. et al. (2020). A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1][2][3]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. RSC Advances. Available at:
-
Huntsman, E., & Balsells, J. (2005). New Method for the General Synthesis of[1][2][3]Triazolo[1,5‐a]pyridines. European Journal of Organic Chemistry. Available at:
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines.
-
ResearchGate. (n.d.). Synthesis of[1][2][3]triazolo[1,5‐a]pyridine derivatives 6 aa–au.... Available at:
- Wiley Online Library. (n.d.). Practical Methods for the Synthesis of 1,2,4‐Triazole[1,5‐a]pyridine Derivatives.
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5- a ]pyridines synthesis utilizing 1-amino-2-imino ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02256J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 10. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preventing side reactions during deprotection of benzyloxy groups on pyridines
This guide serves as a specialized technical support center for researchers encountering difficulties with the deprotection of benzyloxy groups on pyridine scaffolds.
Status: Active | Topic: O-Bn Cleavage on N-Heterocycles | Tier: Advanced
The Core Challenge: The "Pyridine Paradox"
Deprotecting a benzyloxy (OBn) group on a pyridine ring is significantly more complex than on a standard phenyl ring due to two competing failure modes driven by the pyridine nitrogen.
-
Failure Mode A (Catalyst Poisoning): The lone pair on the pyridine nitrogen (
) coordinates strongly to the Palladium surface, poisoning the catalyst and stalling the deprotection. -
Failure Mode B (Ring Reduction): To prevent poisoning, researchers often protonate the nitrogen (using acids). However, the resulting pyridinium ion is electron-deficient and significantly more susceptible to hydrogenation than the neutral pyridine, leading to the formation of piperidine impurities.
The following protocols are designed to navigate this narrow window of reactivity.
Method Selection: Decision Matrix
Before starting, determine the correct protocol based on your substrate's sensitivity.
Figure 1: Decision tree for selecting the optimal deprotection strategy based on substrate functionality.
Validated Experimental Protocols
Protocol A: Catalytic Transfer Hydrogenation (The "Gold Standard")
Best for: Preventing ring reduction and avoiding catalyst poisoning without strong acids.
Mechanism: Ammonium formate decomposes into
| Reagent | Equivalents | Role |
| Substrate | 1.0 | Target Molecule |
| 10% Pd/C | 10-20 wt% | Catalyst (Do not use Pd(OH)2 here) |
| Ammonium Formate | 5.0 - 10.0 | Hydrogen Donor |
| Methanol (dry) | [0.1 M] | Solvent |
Step-by-Step:
-
Suspend the substrate and 10% Pd/C in dry Methanol under Argon.
-
Add Ammonium Formate in a single portion.
-
Reflux the mixture (65°C) for 1–4 hours. Note: Evolution of gas (
) will occur. -
Monitor via LCMS. Look for the loss of +90 mass (Bn).
-
Workup: Filter through Celite while hot (ammonium formate may precipitate if cooled). Wash with MeOH. Concentrate.
-
Purification: The product is often a zwitterionic pyridone. If extraction fails, use a reverse-phase C18 column or SCX (Strong Cation Exchange) cartridge.
Protocol B: Lewis Acid Mediated Cleavage (BCl3)
Best for: Substrates containing halogens (Cl, Br, I) or alkenes that would be reduced by H2.
Mechanism: Boron trichloride coordinates to the pyridine nitrogen first, then the ether oxygen. The alkyl-oxygen bond is cleaved via an
Critical Additive: You must use a scavenger (Pentamethylbenzene) to prevent the cleaved benzyl carbocation from re-attaching to the pyridine ring (C-alkylation).
| Reagent | Equivalents | Role |
| Substrate | 1.0 | Target Molecule |
| BCl3 (1M in DCM) | 3.0 - 5.0 | Lewis Acid (Excess required to saturate N) |
| Pentamethylbenzene | 2.0 - 3.0 | Cation Scavenger (Prevents side reactions) |
| DCM (Anhydrous) | [0.1 M] | Solvent |
Step-by-Step:
-
Dissolve substrate and Pentamethylbenzene in DCM. Cool to -78°C .
-
Add BCl3 dropwise. The solution may turn yellow/orange (formation of N-B complex).
-
Warm slowly to 0°C or RT and stir for 2–6 hours.
-
Quench: Cool back to -78°C. Add MeOH (excess) dropwise. Caution: Vigorous exotherm. This breaks the N-B complex.
-
Workup: Concentrate to remove B(OMe)3 volatiles. Repeat MeOH addition/concentration 3 times.
Troubleshooting & FAQs
Q1: The reaction stalled at 50% conversion (Method A or C). Adding more catalyst didn't help.
Diagnosis: Catalyst Poisoning.[1] The product (hydroxypyridine/pyridone) might be binding more strongly to the Pd than the starting material. Fix:
-
Filter the reaction to remove the "dead" catalyst.
-
Resuspend in Acetic Acid (instead of MeOH) and add fresh catalyst. The acid protonates the product, releasing it from the metal surface.
Q2: I isolated the piperidine (ring-reduced product) instead of the pyridine.
Diagnosis: Over-reduction. This frequently happens if you used Pd(OH)2 (Pearlman’s Catalyst) or high pressure (>1 atm)
-
Switch to Protocol A (Transfer Hydrogenation) .
-
If you must use
gas, add Diphenylsulfide (0.1 eq) or use a poisoned catalyst like Lindlar's catalyst (though activity will be low).
Q3: My product is water-soluble and I cannot extract it after deprotection.
Diagnosis: Hydroxypyridines exist in a zwitterionic equilibrium (pyridone form). Fix: Do not use aqueous extraction.
-
Evaporate the reaction solvent completely.
-
Triturate the solid with Et2O or DCM (removes non-polar impurities/scavengers).
-
Dissolve the residue in MeOH and filter.[2]
-
If salts remain, use a Diaion HP-20 resin (elute with H2O then MeOH) to desalt.
Mechanistic Visualization: The Poisoning vs. Reduction Pathway
Figure 2: The chemical pathways leading to success (Deprotection) vs. failure (Poisoning or Over-reduction).
References
-
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(1), 76-77. Link
-
Sajiki, H. (1995).[3] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[3] Tetrahedron Letters, 36(20), 3465-3468. Link
-
Okano, K., et al. (2008). Pentamethylbenzene as a Cation Scavenger for BCl3-Mediated Debenzylation. Synlett, 2008(13), 1977-1980. Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter 2: Protection for the Hydroxyl Group).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Method Development for Triazolopyridine Isomer Separation
For researchers, scientists, and professionals in drug development, the precise separation and quantification of structural isomers are paramount for ensuring product safety and efficacy. Triazolopyridines, a significant class of heterocyclic compounds with diverse pharmacological activities, frequently present as a mixture of isomers that are challenging to separate due to their similar physicochemical properties.[1][2] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the successful resolution of triazolopyridine isomers. We will delve into the rationale behind experimental choices, from stationary phase selection to mobile phase optimization, supported by illustrative data and detailed protocols.
The Challenge of Triazolopyridine Isomerism
Triazolopyridine isomers, which can be either positional isomers or enantiomers, often exhibit nearly identical mass spectra and similar polarities, making their separation a formidable analytical task.[1] The subtle differences in their three-dimensional structures and electron distribution are the keys to unlocking their resolution.[3] The choice of HPLC method must therefore be tailored to exploit these minor structural variations.
Comparative Analysis of Stationary Phases
The heart of an HPLC separation lies in the column's stationary phase. For triazolopyridine isomers, the choice between a standard C18 column and more specialized phases can be the difference between a single unresolved peak and baseline separation.
The Workhorse: C18 (Octadecyl Silane) Columns
While C18 columns are the go-to for a vast range of reversed-phase separations, they often fall short in resolving positional isomers of aromatic compounds like triazolopyridines.[4] The separation on a C18 phase is primarily driven by hydrophobic interactions, which may not be sufficiently selective to differentiate between isomers with identical hydrophobicity.
The Specialist: Phenyl Stationary Phases
Phenyl phases offer a unique selectivity for aromatic and unsaturated compounds due to the potential for π-π interactions between the analyte's aromatic ring and the phenyl groups of the stationary phase.[4][5] This interaction is particularly effective for separating positional isomers where the position of a substituent can influence the electron density of the aromatic system.[4]
-
Mechanism of Action: The electron-rich phenyl rings of the stationary phase can interact with the π-electron systems of the triazolopyridine isomers. Differences in the position of nitrogen atoms or other substituents on the pyridine or triazole ring can alter the molecule's electron density, leading to differential retention.[4]
The Chiral Discriminator: Chiral Stationary Phases (CSPs)
When dealing with enantiomers (non-superimposable mirror images) of a triazolopyridine derivative, a chiral stationary phase is essential.[6][7][8] These phases are themselves enantiomerically pure and create a chiral environment where the two enantiomers of the analyte can form transient diastereomeric complexes with different stabilities, leading to different retention times.[9]
-
Common CSPs: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have demonstrated broad applicability for the separation of a wide range of chiral compounds.[10]
Illustrative Data: Stationary Phase Comparison
The following table presents simulated data to illustrate the expected performance of different column types for the separation of two hypothetical triazolopyridine positional isomers.
| Stationary Phase | Isomer 1 Retention Time (min) | Isomer 2 Retention Time (min) | Resolution (Rs) | Peak Shape | Rationale for Performance |
| C18 | 5.2 | 5.3 | 0.8 | Fair | Primarily hydrophobic interactions; insufficient selectivity for positional isomers. |
| Phenyl-Hexyl | 6.8 | 7.5 | 2.1 | Excellent | π-π interactions provide additional selectivity, leading to better resolution of aromatic isomers.[4] |
| Pentafluorophenyl (PFP) | 7.1 | 8.0 | 2.8 | Excellent | Strong dipole-dipole interactions and shape selectivity enhance resolution for closely related isomers.[3] |
Optimizing the Mobile Phase: The Key to Fine-Tuning Separation
A well-chosen stationary phase provides the foundation for separation, but the mobile phase composition is the tool for optimization and fine-tuning.
The Role of Organic Modifier and Water
In reversed-phase HPLC, the mobile phase typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol.[11] The ratio of these components controls the overall elution strength. For triazolopyridine isomers, a systematic evaluation of this ratio is the first step in method development.
The Critical Influence of pH
The pH of the mobile phase can dramatically alter the retention and selectivity of ionizable compounds.[12][13] Triazolopyridines, with their nitrogen-containing heterocyclic rings, are basic and their degree of ionization is highly dependent on the mobile phase pH.
-
Expert Tip: A rule of thumb is to adjust the mobile phase pH to be at least two units away from the pKa of the analyte to ensure it is in a single, non-ionized form, which generally leads to better peak shape and retention.[14] Buffering the mobile phase is crucial to maintain a stable pH throughout the analysis.[15]
The Impact of Temperature
Temperature is a powerful yet often underutilized parameter in HPLC method development.[16][17]
-
Increased Efficiency: Higher temperatures decrease the viscosity of the mobile phase, leading to lower backpressure and potentially faster analysis times.[17][18]
-
Altered Selectivity: Temperature can affect the thermodynamics of the interactions between the analytes and the stationary phase, sometimes leading to significant changes in selectivity and even elution order.[16][17][18] For isomer separations, exploring a range of temperatures (e.g., 25°C to 50°C) can reveal an optimal condition for resolution.
Experimental Protocols
Protocol 1: Screening for Positional Isomer Separation
This protocol outlines a systematic approach to screen for the optimal stationary and mobile phases for separating triazolopyridine positional isomers.
1. Initial Column and Mobile Phase Screening:
- Columns:
- C18 (e.g., 4.6 x 150 mm, 5 µm)
- Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)
- Pentafluorophenyl (PFP) (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Gradient: 10-90% B over 20 minutes
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection: UV at an appropriate wavelength (e.g., 254 nm)
2. pH Optimization:
- Select the column that shows the best initial separation.
- Prepare mobile phases with different pH values using appropriate buffers (e.g., phosphate or acetate buffers) to test a range from pH 3 to pH 7.
- Run isocratic or gradient separations at each pH to determine the optimal pH for resolution and peak shape.
3. Temperature Optimization:
- Using the best column and pH, perform separations at different temperatures (e.g., 25°C, 35°C, 45°C).
- Evaluate the chromatograms for changes in resolution and retention time.[19][20]
Protocol 2: Chiral Separation of Enantiomers
This protocol provides a starting point for developing a method to separate triazolopyridine enantiomers.
1. Chiral Column Screening:
- Columns:
- Polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H)
- Mobile Phase: Typically a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). Modifiers like diethylamine (for basic compounds) may be added in small concentrations (e.g., 0.1%).[21]
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Detection: UV at an appropriate wavelength
2. Mobile Phase Optimization:
- Vary the ratio of n-hexane to isopropanol to optimize the separation.
- If necessary, screen other alcohol modifiers like ethanol.
Visualizing the Workflow
A structured approach is critical for efficient method development.
Caption: A systematic workflow for HPLC method development for triazolopyridine isomers.
Concluding Remarks
The successful separation of triazolopyridine isomers by HPLC is an achievable goal that hinges on a logical and systematic approach to method development. While C18 columns may serve as a starting point, specialized stationary phases like phenyl and chiral columns often provide the necessary selectivity for these challenging separations.[4][6] Meticulous optimization of mobile phase parameters, particularly pH and temperature, is paramount to achieving baseline resolution and robust analytical methods.[12][16] By understanding the underlying separation mechanisms and applying the principles outlined in this guide, researchers can confidently develop reliable HPLC methods for the accurate analysis of triazolopyridine isomers, ensuring the quality and safety of these important pharmaceutical compounds.
References
- Ibis Scientific, LLC. (2025, March 6).
- Grok. (n.d.). Triazolopyridine.
- Element Lab Solutions. (n.d.).
- RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
- MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- Elsevier. (2023, April 9). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
- ResearchGate. (n.d.). Triazolopyridine isomeric structures and example drug molecule-bearing pyrrolopyridine ring.
- Chrom Tech, Inc. (2025, October 28).
- ProQuest. (n.d.).
- LCGC International. (n.d.).
- Wikipedia. (2026, February 6). Triazolopyridine.
- Shimadzu. (n.d.).
- ThermoFisher. (n.d.).
- SciSpace. (n.d.). A review on method development by hplc.
- Phenomenex. (2025, June 6).
- Crawford Scientific. (n.d.).
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Taylor & Francis. (n.d.).
- MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Rotachrom Technologies. (2025, May 15).
- Journal of Applied Pharmaceutical Science. (2023, July 8). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound.
- Phenomenex. (n.d.).
- Česká a slovenská farmacie. (2007, July 23).
- Biotage. (2023, January 24).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals | MDPI [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. rotachrom.com [rotachrom.com]
- 14. biotage.com [biotage.com]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 16. ibisscientific.com [ibisscientific.com]
- 17. chromtech.com [chromtech.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers - ProQuest [proquest.com]
- 20. glsciences.com [glsciences.com]
- 21. japsonline.com [japsonline.com]
Advanced Characterization of Benzyloxy-Substituted Triazoles: Mass Spectrometry Fragmentation Guide
Executive Summary
Context: 1,2,3-Triazoles are pharmacophores of immense interest in medicinal chemistry due to their metabolic stability and ability to mimic peptide bonds. However, the introduction of a benzyloxy substituent significantly alters their mass spectrometric behavior compared to simple alkyl or aryl triazoles.
Purpose: This guide objectively compares the fragmentation dynamics of benzyloxy-substituted triazoles against non-benzyloxy analogs. It provides a mechanistic blueprint for researchers using MS/MS for structural elucidation, metabolite identification, and isomer differentiation (1,4- vs 1,5-disubstituted).
Key Insight: Unlike standard triazoles where ring cleavage (loss of
Comparative Analysis: Benzyloxy-Triazoles vs. Alternatives
This section compares the MS performance and fragmentation characteristics of Benzyloxy-Triazoles with standard Phenyl-Triazoles (a common alternative in drug design).
Table 1: Fragmentation Performance Profile
| Feature | Benzyloxy-Substituted Triazoles | Phenyl/Alkyl-Substituted Triazoles | Implication for Analysis |
| Dominant Fragment (EI) | m/z 91 (Tropylium ion) | Benzyloxy groups provide a "loud" diagnostic tag but may obscure the molecular ion ( | |
| Dominant Fragment (ESI-CID) | Competitive: | Exclusively | ESI requires tunable collision energy (CE) to balance ring-cleavage vs. side-chain cleavage. |
| Ionization Efficiency | High (Ether oxygen + Triazole N) | Moderate (Triazole N only) | Benzyloxy analogs often show lower Limits of Detection (LOD) in positive mode ESI. |
| Isomer Differentiation | High (1,4 vs 1,5 isomers show distinct benzyl migration rates) | Moderate (Relies on subtle energetic differences in | Benzyloxy substitution enhances isomer discrimination capability. |
Mechanistic Deep Dive: Fragmentation Pathways
To accurately interpret spectra, one must understand the causality behind the peaks.[1] The fragmentation is governed by two competing charge-stabilization centers: the triazole ring nitrogens and the benzyloxy ether oxygen .
The "Benzyl Trigger" (Pathway A)
In Electron Impact (EI) or high-energy Collision-Induced Dissociation (CID), the benzyloxy C-O bond is the "weak link."
-
Mechanism: Inductive cleavage or ionization at the ether oxygen leads to the formation of the resonance-stabilized benzyl cation (
). -
Rearrangement: This cation immediately rearranges to the seven-membered tropylium ion (m/z 91), which is often the base peak (100% abundance).
-
Secondary Fragment: The tropylium ion further decays to the cyclopentadienyl cation (m/z 65) via loss of acetylene (
).
The Triazole Core Collapse (Pathway B)
This is the standard pathway for all triazoles but is energetically competitive in benzyloxy systems.
-
Mechanism: Retro-1,3-dipolar cycloaddition.
-
Step 1: Elimination of molecular nitrogen (
, 28 Da). -
Intermediate: Formation of a highly reactive aziridine or ketenimine radical cation.
-
Differentiation: In 1,4-isomers, this intermediate is stabilized by conjugation; in 1,5-isomers, steric clash often accelerates further fragmentation, making the
peak less stable/abundant.
Visualization of Signaling Pathways
The following diagram illustrates the competitive nature of these pathways.
Figure 1: Competitive fragmentation pathways for benzyloxy-triazoles. Pathway A (Red) dominates in EI; Pathway B (Yellow) is tunable in ESI.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and distinguish isomers, follow this step-by-step protocol. This workflow is designed to be self-validating : the presence of specific marker ions confirms the success of each step.
Sample Preparation
-
Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.
-
Why: Formic acid ensures protonation (
) on the triazole ring, facilitating ESI detection.
-
-
Concentration: 1-10 µM. Avoid higher concentrations to prevent dimer formation (
), which complicates kinetics.
Ionization & Detection (ESI-MS/MS)
Instrument: Q-TOF or Orbitrap (High Resolution is preferred for exact mass confirmation of
Step 1: Full Scan (Validation)
-
Scan Range: m/z 50 – 1000.
-
Validation Check: Observe clean
peak. If is dominant (>50%), the fragmentation pattern will shift (sodium adducts fragment differently). Action: Add more formic acid or use ammonium formate to displace Na.
Step 2: Energy-Resolved MS/MS (The "Breakdown Curve")
-
Instead of a single collision energy (CE), ramp CE from 10 eV to 50 eV.
-
Low Energy (10-20 eV): Look for m/z 91 .[1] If absent, the benzyloxy group may be chemically degraded.
-
Medium Energy (25-35 eV): Look for
. This confirms the triazole ring integrity. -
High Energy (>40 eV): Look for secondary nitrile fragments.
Isomer Differentiation Protocol (1,4 vs 1,5)
-
Isolate
precursor. -
Apply standardized CE (e.g., 30 eV).
-
Calculate Ratio
.-
1,5-isomers typically show a higher R value (more m/z 91) because the steric strain of the 1,5-position weakens the side-chain bonds relative to the ring, or facilitates benzyl migration.
-
1,4-isomers are more stable and tend to favor the
loss pathway more competitively.
-
Data Summary: Diagnostic Ions
Use this table to assign peaks in your spectrum.
| m/z Value | Ion Identity | Origin | Structural Insight |
| M+1 | Parent | Molecular Weight confirmation. | |
| M-28 | Triazole Core | Confirms presence of azo/triazole ring. | |
| 91.054 | Benzyloxy Group | Tropylium Ion. Diagnostic for benzyl ether. | |
| 65.039 | Tropylium Frag. | Secondary confirmation of benzyl group. | |
| M-106 | Ether Rearrangement | Loss of neutral benzaldehyde. Often seen in 1,5-isomers via H-transfer. | |
| M-43 | Ring Cleavage | Rare; indicates loss of hydrazoic acid (requires specific substitution). |
References
-
Fragmentation of substituted 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. Molecules (MDPI). [Link]
-
The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines. Journal of Mass Spectrometry. [Link][2]
-
1-Benzyl-1,2,3-triazole Mass Spectrum. NIST Chemistry WebBook. [Link]
-
Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles. Molecules (MDPI). [Link]
Sources
Comparative SAR Guide: 7-Benzyloxy vs. 7-Methoxy [1,2,4]Triazolo[1,5-a]pyridines
Executive Summary
In the optimization of [1,2,4]triazolo[1,5-a]pyridine scaffolds, the modulation of the C-7 position is a critical determinant of biological activity. This guide compares two prevalent substitutions: the bulky, lipophilic 7-benzyloxy (7-BnO) and the compact, polar 7-methoxy (7-MeO) .
The Verdict:
-
7-Benzyloxy analogs typically exhibit superior in vitro potency (lower IC50) in targets with deep hydrophobic pockets (e.g., Tubulin colchicine sites, Myeloperoxidase) due to enhanced
-stacking and hydrophobic cavity filling. However, they frequently suffer from poor metabolic stability (rapid CYP-mediated -dealkylation) and low aqueous solubility. -
7-Methoxy analogs offer superior Ligand Efficiency (LE) and metabolic stability. While they may show reduced affinity in large hydrophobic pockets compared to their benzyloxy counterparts, they possess better physicochemical profiles (lower LogP, higher solubility) for in vivo bioavailability.
Structural & Mechanistic Analysis (SAR)[1]
The [1,2,4]triazolo[1,5-a]pyridine ring system functions as a bioisostere for purines and quinazolines. The 7-position is electronically coupled to the bridgehead nitrogen, influencing both the dipole of the core and its interaction with target residues.
The 7-Benzyloxy Variant (High Potency / High Risk)
-
Mechanism: The benzyl group acts as a "hydrophobic anchor." In tubulin inhibitors, this moiety often mimics the distal aromatic rings of complex natural products, occupying the hydrophobic sub-pockets near the colchicine binding site.
-
Liability: The benzylic carbon is a metabolic "soft spot," highly susceptible to oxidation by Cytochrome P450 enzymes, leading to rapid clearance.
The 7-Methoxy Variant (High Efficiency / Low Risk)
-
Mechanism: The methoxy group provides a hydrogen bond acceptor capability with minimal steric footprint. It is ideal for tight binding pockets where steric clashes must be minimized.
-
Advantage: It significantly lowers Lipophilicity (cLogP), improving the fraction unbound (
) in plasma and reducing non-specific binding.
Visualizing the SAR Logic
Figure 1: Decision tree for C-7 substitution based on target pocket architecture and ADME requirements.
Comparative Performance Data
The following data summarizes trends observed in literature for triazolopyridines targeting Tubulin Polymerization (cancer) and Myeloperoxidase (MPO) (inflammation).
| Feature | 7-Benzyloxy Analog | 7-Methoxy Analog | Mechanistic Rationale |
| Binding Affinity (IC50) | High (< 50 nM typical) | Moderate (100–500 nM) | BnO fills hydrophobic clefts (e.g., Colchicine site zone 2) more effectively than MeO [1, 3]. |
| Ligand Efficiency (LE) | Low (< 0.3) | High (> 0.[1][2]4) | MeO contributes binding energy with minimal molecular weight penalty. |
| cLogP (Lipophilicity) | High (3.5 – 5.0) | Optimal (1.5 – 3.0) | BnO adds significant lipophilicity, risking poor solubility and high plasma protein binding. |
| Metabolic Stability ( | Short (< 30 min) | Long (> 60 min) | BnO undergoes rapid |
| Cellular Permeability | Moderate (Passive) | Good | High lipophilicity of BnO aids entry but may lead to P-gp efflux liability. |
Key Insight: In MPO inhibitors, replacing smaller groups with benzyl ethers significantly improved potency by accessing a specific "benzyl ether binding pocket," but required further optimization to manage acid stability [4].
Experimental Protocols
To validate the potency differences described above, the Tubulin Polymerization Assay is the gold standard for this scaffold, as triazolopyridines are well-documented colchicine-site binders [1, 2].
Protocol: Fluorescence-Based Tubulin Polymerization Assay
Objective: Determine the IC50 of analogs by measuring the inhibition of tubulin assembly into microtubules.
Reagents:
-
Purified Porcine Brain Tubulin (>99% pure).
-
GTP (Guanosine Triphosphate).
-
DAPI (4',6-diamidino-2-phenylindole) as the fluorescent reporter.
-
Buffer: 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9.
Workflow:
-
Preparation: Dilute 7-BnO and 7-MeO analogs in DMSO to 100x final concentration.
-
Mixture: In a black 96-well plate, combine Tubulin (10 µM final), GTP (1 mM), and DAPI (10 µM) in reaction buffer at 4°C.
-
Induction: Add test compounds (0.1% DMSO final). Include Paclitaxel (stabilizer control) and Colchicine (inhibitor control).
-
Measurement: Transfer to a plate reader pre-heated to 37°C .
-
Kinetics: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.
-
Analysis: Calculate
of polymerization. Plot % Inhibition vs. Log[Concentration] to derive IC50.
Workflow Visualization
Figure 2: Kinetic fluorescence assay workflow for determining tubulin polymerization inhibition.
References
-
Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Journal of Medicinal Chemistry. [Link][3]
-
Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. PLOS ONE / PMC. [Link]
-
Representative examples of bioactive 1,2,4-triazolo[1,5-a]pyridines. Arabian Journal of Chemistry (Review). [Link][4]
-
Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. Bioorganic & Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of new triazoloquinoxaline amine derivatives with potent modulatory effects against Toll-like receptor 7 through pharmacophore-based virtual screening and molecular docking approaches | PLOS One [journals.plos.org]
- 3. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activities of [1,2,4]triazolo[1,5-a]pyrimidines and analogs [ouci.dntb.gov.ua]
Stability profile of [1,2,4]triazolo[1,5-a]pyridine under physiological conditions
Executive Summary
The [1,2,4]triazolo[1,5-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its superior thermodynamic stability compared to its [4,3-a] isomer and its favorable physicochemical profile relative to the bioisosteric imidazo[1,2-a]pyridine.
For drug development professionals, this scaffold offers a strategic advantage: it acts as a thermodynamic sink. Unlike the kinetically formed [1,2,4]triazolo[4,3-a]pyridine, the [1,5-a] isomer is immune to the Dimroth rearrangement , ensuring shelf-life and formulation stability. Metabolically, the inclusion of the N2 nitrogen lowers lipophilicity (LogD) compared to imidazo-fused systems, often improving intrinsic clearance (
Thermodynamic Stability: The Dimroth Advantage
The most critical stability parameter for this scaffold is its resistance to isomerization. Synthesis of triazolopyridines often produces two regioisomers: the [1,5-a] and the [4,3-a].[1]
The Stability Hierarchy
-
[1,2,4]Triazolo[1,5-a]pyridine (Stable): The thermodynamically favored isomer. It is generally inert to basic or acidic hydrolysis under physiological conditions.
-
[1,2,4]Triazolo[4,3-a]pyridine (Unstable): The kinetically favored isomer in certain hydrazide cyclizations. It is prone to the Dimroth Rearrangement , converting to the [1,5-a] form under basic conditions, heat, or prolonged storage.
Implication: If your synthetic route yields the [4,3-a] isomer, you face a high risk of polymorphic shifts or degradation during formulation. The [1,5-a] isomer eliminates this variable.
Mechanism of Rearrangement
The rearrangement is driven by the equilibration to the more stable fused system where the bridgehead nitrogen is part of the 6-membered ring, maximizing aromatic delocalization.
Figure 1: The Dimroth Rearrangement pathway.[2] The [4,3-a] isomer rearranges irreversibly to the [1,5-a] scaffold, confirming the latter's superior chemical stability.
Metabolic Stability & Bioisosteric Comparison
When replacing an amide or an imidazo[1,2-a]pyridine core, the [1,5-a] scaffold alters the metabolic soft spots and physicochemical properties.
Comparative Data: [1,5-a] vs. Alternatives
| Feature | [1,2,4]Triazolo[1,5-a]pyridine | Imidazo[1,2-a]pyridine (Alternative) | [1,2,4]Triazolo[4,3-a]pyridine (Isomer) |
| Chemical Stability | High (Thermodynamic sink) | High | Low (Prone to rearrangement) |
| Lipophilicity (cLogP) | Lower (More polar due to N2) | Higher (Lipophilic) | Moderate |
| H-Bond Potential | Acceptor (N2 position) | None at equivalent position | Acceptor (N2 position) |
| Metabolic Soft Spots | Pyridine ring (C6/C7/C8) | Pyridine ring (C6/C7/C8) | Pyridine ring + Triazole opening |
| Solubility | Improved (vs Imidazo) | Moderate | Moderate |
Metabolic Soft Spot Analysis
While the triazole ring itself is highly resistant to oxidative metabolism, the fused pyridine ring remains susceptible to Cytochrome P450 (CYP) oxidation, particularly at the C-8 position (para to the bridgehead nitrogen).
-
Optimization Strategy: Blocking the C-8 or C-6 positions with electron-withdrawing groups (e.g., -CF3, -CN) or small lipophilic groups (-CH3) significantly enhances microsomal stability (
). -
Case Study (RORγt Inverse Agonists): In the development of RORγt inhibitors, switching from a lipophilic piperazine core to a [1,2,4]triazolo[1,5-a]pyridine scaffold reduced cLogD from >3.7 to ~2.3, improving the metabolic stability profile while maintaining potency [1,3].
Figure 2: Metabolic liability map. The pyridine ring is the primary site of metabolism; the triazole ring confers stability against hydrolysis.
Experimental Protocol: Microsomal Stability Assay
To validate the stability profile of a [1,5-a] derivative, use the following self-validating protocol. This method controls for cofactor dependence and non-specific binding.
Reagents
-
Test Compound: 1 µM final concentration (from 10 mM DMSO stock).
-
Microsomes: Pooled Liver Microsomes (Human/Rat), 0.5 mg/mL protein.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).
Workflow
-
Pre-incubation: Mix Microsomes and Buffer at 37°C for 5 min.
-
Initiation: Add Test Compound. Split into two arms:
-
Arm A (+NADPH): Add Cofactor mix (measures CYP metabolism).
-
Arm B (-NADPH): Add Buffer only (measures chemical instability/hydrolysis).
-
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, 60 min.
-
Quenching: Dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
Data Interpretation
-
Scenario 1 (Stable): >80% parent remaining at 60 min in both arms.
-
Scenario 2 (Metabolically Unstable): Degradation in Arm A, stable in Arm B. Action: Block C-8 position.
-
Scenario 3 (Chemically Unstable): Degradation in both Arm A and B. Action: Check for [4,3-a] isomer contamination (Dimroth rearrangement occurring).
References
-
Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. Source: ACS Medicinal Chemistry Letters (2020).[3] URL:[Link]
-
More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors. Source: Journal of Medicinal Chemistry (2024). URL:[Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Source: Molecules (2024).[4][5] URL:[Link]
-
The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. Source: Chemistry of Heterocyclic Compounds (2021).[2] URL:[Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. Source: ACS Omega (2025). URL:[Link]
Sources
- 1. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 5. researchgate.net [researchgate.net]
Comparative Assessment of Reference Standard Grades for 7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine
Impact on Quantitative Accuracy and Impurity Profiling
Executive Summary
In drug discovery, the integrity of biological data is inextricably linked to the purity of the chemical probes used. 7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine is a critical scaffold, often serving as a bioisostere for quinolines in kinase and phosphodiesterase (PDE) inhibitor programs. However, its specific structural features—a fused triazolopyridine core prone to regioisomerism and a benzyl ether susceptible to deprotection—present unique analytical challenges.
This guide objectively compares the three primary tiers of reference standards available to researchers: Certified Reference Materials (CRM) , Analytical Standards , and Research Grade (Synthesized) materials. We analyze how the choice of standard affects assay reproducibility and provide a self-validating protocol for establishing internal primary standards using Quantitative NMR (qNMR), aligned with the latest USP <761> and ICH Q2(R2) guidelines.
Part 1: Technical Analysis of the Analyte
Before selecting a standard, one must understand the specific liabilities of the molecule.
Structural Vulnerabilities
The 7-(benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine molecule possesses two primary degradation/impurity pathways that "Research Grade" standards often fail to quantify:
-
The "7-Hydroxy" Degradant: The benzyl ether bond is chemically labile. Under acidic conditions or inadvertent exposure to reducing environments (e.g., during synthesis workup), the benzyl group cleaves, yielding [1,2,4]triazolo[1,5-a]pyridin-7-ol . This impurity is significantly more polar and can drastically skew LogD and potency data if not quantified.
-
The "4,3-a" Regioisomer: Synthesis via hydrazide condensation often produces the thermodynamic isomer ([1,5-a]) and the kinetic isomer ([4,3-a]). These regioisomers have identical mass (LC-MS cannot distinguish them) but distinct biological activities.
Synthesis & Impurity Pathway Diagram
The following diagram illustrates the origin of these critical impurities, necessitating the use of orthogonal analytical methods.
Figure 1: Synthesis pathway showing the divergence of the target scaffold from its regioisomer (Impurity A) and degradation product (Impurity B).
Part 2: Comparative Assessment of Standard Grades
The following comparison evaluates standards based on ISO 17034 criteria and practical utility in drug development.
| Feature | Grade A: Certified Reference Material (CRM) | Grade B: Analytical Standard | Grade C: Research Grade (Synthesized) |
| Metrological Traceability | Yes. Traceable to SI units via NIST/BIPM primary standards. | Partial. Usually traceable to an internal primary standard. | No. Purity is an estimate (usually "Area %"). |
| Purity Assignment | Mass Balance & qNMR. Combines chromatography (impurities) + TGA (volatiles) + KF (water). | Chromatographic Purity. Often relies on HPLC Area % (assumes equal response factors). | HPLC Area %. Frequently overestimates purity by ignoring salts/solvents. |
| Uncertainty Budget | Defined. Includes expanded uncertainty (e.g., 99.1% ± 0.3%). | Not Provided. | Not Provided. |
| Regioisomer Control | Guaranteed. Validated by NMR to rule out [4,3-a] isomer. | Variable. Depends on the vendor's specific COA. | High Risk. Often contains 1–5% regioisomer. |
| Recommended Use | GMP release testing, calibrating secondary standards, critical PK/PD studies. | Routine QC, assay development, retention time marker. | Early-stage screening (HTS), qualitative ID. |
Critical Insight: The "Area %" Trap
For 7-(benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine, relying on Grade C (Area %) is dangerous. The benzyl group acts as a chromophore. If the molecule degrades to the 7-hydroxy species (losing the benzyl group), the degradation product has a lower UV extinction coefficient at 254 nm.
-
Result: HPLC Area % will underestimate the impurity and overestimate the potency of the parent compound, leading to false IC50 values.
Part 3: Self-Validating Experimental Protocols
Protocol 3.1: Metrological Purity Assignment via qNMR (The "Gold Standard")
This protocol aligns with USP <761> and ISO 17034 requirements for assigning potency.
-
Objective: Determine the absolute mass fraction purity (
) of the triazolopyridine. -
Internal Standard (IS): Traceable Maleic Acid (high purity, non-hygroscopic) or Dimethyl Sulfone (DMSO-d6 soluble).
-
Solvent: DMSO-d6 (ensures solubility of both the benzyl and hydroxy variants).
Workflow:
-
Weighing: Accurately weigh ~10 mg of the sample (
) and ~10 mg of the IS ( ) into the same vial using a microbalance (readability 0.001 mg). -
Dissolution: Dissolve in 0.7 mL DMSO-d6. Ensure complete homogeneity.
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): (typically 60s for quantitative accuracy). -
Scans: 16 or 32 (for S/N > 250).
-
-
Integration: Integrate the benzyloxy -CH2- singlet (~5.2 ppm) or the aromatic triazolopyridine proton (~8.8 ppm). Compare against the IS signal.
Calculation:
Where
= Integral area,= Number of protons, = Molar mass, = weighed mass, = Purity.
Protocol 3.2: HPLC-UV Impurity Profiling (Stability Indicating)
This method is designed to separate the lipophilic parent from the polar 7-hydroxy degradant.
-
Column: C18 Core-Shell (e.g., Kinetex or Cortecs), 2.1 x 100 mm, 1.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient:
-
0–1 min: 5% B (Hold for polar degradants).
-
1–10 min: 5%
95% B. -
10–12 min: 95% B (Elute benzyl impurities).
-
-
Detection: UV at 254 nm (aromatic core) and 220 nm (amide/peptide bonds).
-
Success Criterion: Resolution (
) > 2.0 between the 7-hydroxy impurity (RT ~2.5 min) and the parent benzyloxy compound (RT ~7.8 min).
Part 4: Analytical Decision Matrix
Use this workflow to select the appropriate standard and method based on your development stage.
Figure 2: Decision tree for selecting reference standards. Note the critical loop for validating "Area %" standards using qNMR.
References
-
International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][2][3] [Link]
-
International Organization for Standardization (ISO). (2016).[4][5][6] ISO 17034:2016 General requirements for the competence of reference material producers.[4][5][6] ISO.[4][6][7] [Link]
Sources
Safety Operating Guide
Operational Disposal Guide: 7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine
Executive Summary: The "Zero-Drain" Directive
Immediate Action Required: 7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-rich heterocyclic ether. Under NO circumstances should this compound, its mother liquors, or contaminated solid waste be disposed of via municipal sinks or evaporation.
-
Primary Disposal Method: High-Temperature Incineration (with NOx scrubbing).
-
Waste Classification: Non-RCRA Listed (unless mixed with solvents), but manage as Hazardous Organic Waste .
-
Critical Incompatibility: Strong Oxidizers (Peroxide risk) and Strong Acids (Ether cleavage risk).
Hazard Assessment & Chemical Logic
To dispose of this chemical safely, you must understand its structural behavior in a waste drum. We do not just "throw it away"; we stabilize it for transport.
| Structural Component | Chemical Risk in Waste Stream | Operational Consequence |
| [1,2,4]Triazolo[1,5-a]pyridine Core | High Nitrogen Content (N:C ratio). Thermal decomposition releases Nitrogen Oxides (NOx) and potentially Cyanides (CN-).[1] | Must be incinerated in a facility equipped with secondary combustion chambers and alkaline scrubbers. |
| 7-Benzyloxy Group (Ether) | Ether linkage is stable but susceptible to cleavage by strong acids (e.g., HBr, HI) or oxidation over long periods. | Segregate from Acid Waste. Do not store in the same secondary containment as concentrated mineral acids. |
| Physical Form (Solid) | Fine crystalline powder.[2] High potential for electrostatic charging and dust explosion if dispersed. | Anti-static grounding required during large-scale transfer. Wet-wiping preferred for cleanup. |
Pre-Disposal Stabilization & Packaging
Before the waste management team arrives, the researcher is responsible for "safing" the material.
A. Solid Waste (Pure Compound/Filter Cake)
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk during compaction.
-
Solvent Wetting: If the powder is dry and fine, add a small volume of inert high-flashpoint solvent (e.g., mineral oil or water, if compatible with downstream process) to suppress dust.
-
Labeling: Clearly mark as "Hazardous Waste - Toxic Organic Solid." Explicitly list "Nitrogen Heterocycle" to alert incinerator operators of high NOx potential.
B. Liquid Waste (Reaction Mixtures)
-
Segregation: Do NOT mix with halogenated solvents (DCM/Chloroform) unless unavoidable. Halogens deactivate incinerator catalysts and increase disposal costs.
-
Peroxide Check: Although benzyl ethers are more stable than diethyl ether, if the solution has aged >6 months, test for peroxides using KI strips before consolidating.
Operational Workflows (Visualized)
Diagram 1: Waste Segregation Decision Tree
This logic gate ensures the material ends up in the correct waste stream, preventing dangerous cross-reactions.
Caption: Decision logic for segregating 7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine waste streams to optimize safety and cost.
Diagram 2: Spill Response Protocol (The "STOP" Method)
Immediate actions to take if the container is breached.
Caption: Emergency response workflow emphasizing dust suppression over vacuuming to prevent aerosolization.
Regulatory Compliance & Coding (US/EU Context)
While this specific molecule may not have a unique RCRA "P" or "U" list code, the Generator is responsible for characterization.
| Regulatory Body | Classification Code | Rationale |
| US EPA (RCRA) | D001 (If in flammable solvent) OR Non-Regulated Hazardous | If pure solid, it is likely not characteristic hazardous waste unless toxicity testing proves otherwise. Best Practice: Manage as hazardous to avoid "cradle-to-grave" liability. |
| EU (EWC) | 07 05 13 * | "Solid wastes containing hazardous substances" from the manufacture of pharmaceuticals. |
| DOT (Transport) | UN 2811 (Likely) | Toxic solid, organic, n.o.s. (triazolopyridine derivative).[2] Consult SDS for packing group. |
Key Compliance Note: Under 40 CFR 262.11 (Hazardous Waste Determination), if you lack specific toxicity data for this intermediate, you must apply knowledge of the process or testing . Given the heterocyclic nature, assume aquatic toxicity and manage as hazardous [1].
References
-
US Environmental Protection Agency. Hazardous Waste Determination (40 CFR 262.11). RCRA Online. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]
-
American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
A Senior Application Scientist's Guide to Handling 7-(Benzyloxy)-triazolo[1,5-a]pyridine: A Framework for Safety and Operational Excellence
A Senior Application Scientist's Guide to Handling 7-(Benzyloxy)-[1][2][3]triazolo[1,5-a]pyridine: A Framework for Safety and Operational Excellence
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential, immediate safety and logistical information for handling 7-(Benzyloxy)-[1][2][3]triazolo[1,5-a]pyridine. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, by analyzing the known hazards of structurally similar triazolopyridine derivatives, we can establish a robust safety protocol. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a self-validating system of laboratory safety.
Hazard Assessment: An Evidence-Based Approach
In the absence of specific toxicological data for 7-(Benzyloxy)-[1][2][3]triazolo[1,5-a]pyridine, we must infer its potential hazards from analogous compounds. Numerous triazolopyridine derivatives are classified with specific hazard statements. For instance, related compounds are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5][6] Additionally, a structurally related compound, 6-(Benzyloxy)-[1][2][3]triazolo[1,5-a]pyridine, is listed as harmful if swallowed (H302).[7]
Based on this data, it is prudent to handle 7-(Benzyloxy)-[1][2][3]triazolo[1,5-a]pyridine as a compound that is, at a minimum:
-
A skin and eye irritant.
-
A potential respiratory tract irritant.
-
Harmful if ingested.
This conservative assessment forms the foundation of our personal protective equipment (PPE) and handling protocols. The core principle is to minimize all potential routes of exposure: dermal, ocular, inhalation, and ingestion.[3][8]
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary barrier against exposure.[1][9] The following PPE is mandatory when handling 7-(Benzyloxy)-[1][2][3]triazolo[1,5-a]pyridine in its solid, powdered form.
Primary Engineering Control: The Fume Hood
All work involving the handling of this solid compound, especially weighing and preparing solutions, must be conducted inside a certified chemical fume hood.[2][9] This engineering control is critical for preventing the inhalation of fine particulates and minimizing the dispersal of the compound into the laboratory environment.[6]
Essential Personal Protective Equipment
The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transferring Solid | Chemical splash goggles and a face shield | 2 pairs of nitrile gloves (double-gloving) | Fully-buttoned lab coat | Work conducted in a fume hood |
| Preparing Solutions | Chemical splash goggles | Nitrile gloves | Fully-buttoned lab coat | Work conducted in a fume hood |
| Handling Solutions at RT | Chemical splash goggles or safety glasses with side shields | Nitrile gloves | Fully-buttoned lab coat | Not required if not aerosolizing |
| Cleaning & Decontamination | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | Not required |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Fully-buttoned lab coat | Not required |
Rationale for PPE Selection:
-
Eye and Face Protection : Given that related compounds are known eye irritants, chemical splash goggles are mandatory to prevent contact with airborne particles or splashes.[2][6][10] A face shield should be used during weighing operations where the risk of splash or aerosolization is highest.[11]
-
Hand Protection : Always wear appropriate chemical-resistant gloves.[2][12] Double-gloving is recommended when handling the solid to allow for the safe removal of the outer glove if it becomes contaminated.[13][14] Nitrile gloves are a common choice, but it's crucial to change them immediately if contamination is suspected or after a maximum of 30-60 minutes of use.[8] Never wear gloves outside of the laboratory area, and always wash your hands thoroughly after removing them.[3][9]
-
Body Protection : A flame-resistant or 100% cotton lab coat, fully buttoned, is required to protect your skin and clothing from contamination.[2][13] Ensure your legs and feet are fully covered; no shorts or open-toed shoes are permitted in the lab.[12]
-
Respiratory Protection : While a fume hood is the primary control, if there is a risk of significant aerosol generation outside of a hood, a NIOSH-approved respirator (e.g., an N95) may be necessary.[1][15]
Operational and Disposal Plan: A Step-by-Step Guide
Adherence to a strict, logical workflow is paramount for safety. The following protocol outlines the key steps for handling 7-(Benzyloxy)-[1][2][3]triazolo[1,5-a]pyridine from receipt to disposal.
Safe Handling Workflow
Caption: Safe Handling Workflow for 7-(Benzyloxy)-[1][2][3]triazolo[1,5-a]pyridine.
Spill and Emergency Procedures
-
Skin Contact : Immediately remove all contaminated clothing.[11] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[10] Seek medical attention if irritation persists.[6][11]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[10]
-
Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[6][11] If they feel unwell, seek medical advice.[11]
-
Ingestion : If swallowed, rinse the mouth with water.[11] Immediately call a poison center or doctor.[7]
-
Small Spills : For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a sealed container for hazardous waste disposal.[6] Clean the spill area with soap and water.[14]
Disposal Plan
Proper waste management is a critical final step to ensure laboratory and environmental safety.
-
Solid Waste : All disposable materials contaminated with the compound (e.g., gloves, weigh paper, absorbent pads) must be collected in a clearly labeled hazardous waste container.[14]
-
Unused Compound and Solutions : Unused solid compound and any solutions containing it must be disposed of as hazardous chemical waste.[9] Do not pour down the sink.[9] Follow your institution's specific guidelines for chemical waste pickup.
-
Empty Containers : The original container of the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.
By adhering to this comprehensive safety framework, you can confidently and safely handle 7-(Benzyloxy)-[1][2][3]triazolo[1,5-a]pyridine, ensuring the integrity of your research and the well-being of your laboratory personnel.
References
- Personal Protective Equipment (PPE) - CHEMM. (2026, February 4). U.S. Department of Health & Human Services.
- Topic 1: Safety in the Organic Chemistry Laboratory.
- Safety Guidelines | Organic Chemistry I Lab. University of North Georgia.
- Safety in a chemistry lab. Institut für Organische Chemie.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention (CDC).
- Lab Safety Rules and Guidelines. (2024, January 23). Lab Manager.
- Safe Laboratory Practices in Chemistry. (2015, October 29). Harvey Mudd College Department of Chemistry.
- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
- PERSONAL PROTECTIVE EQUIPMENT.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Guidance for Selection of Personal Protective Equipment for MDI Users. (2021, September). American Chemistry Council.
- 4-((1,2,4)Triazolo(1,5-a)pyrid-7-yloxy)-3-methylaniline. PubChem.
- Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University.
- Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
-
Safety Data Sheet - Cayman Chemical. (2025, September 17). Cayman Chemical. 18.[1][2][3]Triazolo[1,5-a]pyridin-7-ylmethanol. Sigma-Aldrich.
-
2-Chloro-7-methoxy-[1][2][3]triazolo[1,5-a]pyridine. AK Scientific, Inc.
- Standard Operating Procedures for Cytotoxic Agent use in Animals. (2020, May 12). University of North Texas Health Science Center.
Sources
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. csub.edu [csub.edu]
- 3. orgchem.univie.ac.at [orgchem.univie.ac.at]
- 4. 4-((1,2,4)Triazolo(1,5-a)pyrid-7-yloxy)-3-methylaniline | C13H12N4O | CID 66937013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. aksci.com [aksci.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. pppmag.com [pppmag.com]
- 9. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 13. hmc.edu [hmc.edu]
- 14. unthealth.edu [unthealth.edu]
- 15. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
